molecular formula C12H11NO B2532976 2-Methyl-4-(pyridin-3-yl)phenol CAS No. 1214346-93-6

2-Methyl-4-(pyridin-3-yl)phenol

Cat. No.: B2532976
CAS No.: 1214346-93-6
M. Wt: 185.226
InChI Key: LQUMUKAFOCBTCT-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-3-yl)phenol (CAS 1214346-93-6) is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the metabotropic glutamate receptor subtype 5 (mGluR5) . The mGluR5 receptor is a key target in the central nervous system, implicated in various disorders such as anxiety, depression, neuropathic pain, addiction, and fragile X syndrome . As a research chemical, 2-Methyl-4-(pyridin-3-yl)phenol serves as a valuable building block or intermediate in the synthesis and exploration of novel mGluR5 antagonists. The development of such antagonists is crucial for elucidating the role of mGluR5 in CNS disorders and for advancing potential therapeutic agents . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-pyridin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-7-10(4-5-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMUKAFOCBTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Target Profile & Therapeutic Potential: 2-Methyl-4-(pyridin-3-yl)phenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets for 2-Methyl-4-(pyridin-3-yl)phenol Scaffolds Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

The 2-Methyl-4-(pyridin-3-yl)phenol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This biaryl system, characterized by a phenolic ring linked to a pyridine moiety, mimics key interactions found in ATP-competitive kinase inhibitors, nuclear receptor modulators, and anti-inflammatory agents.

This technical guide dissects the pharmacophore's biological utility, focusing on its primary role as a kinase hinge-binder and Topoisomerase II poison , while addressing critical off-target liabilities such as CYP450 inhibition .

Cheminformatic & Structural Analysis

The therapeutic versatility of 2-Methyl-4-(pyridin-3-yl)phenol stems from its ability to satisfy multiple binding geometries.

  • H-Bond Donor/Acceptor Systems:

    • Phenolic -OH: Acts as a hydrogen bond donor (HBD) and acceptor (HBA). In kinase active sites, this often interacts with the glutamate residue in the

      
      C-helix or the catalytic lysine.
      
    • Pyridine Nitrogen: A critical HBA. In p38 MAPK inhibitors, this nitrogen often accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met109).

  • The "Biaryl Twist":

    • The bond between the phenyl and pyridine rings is not rigid. The 2-methyl group introduces steric strain (atropisomerism potential), forcing the rings out of coplanarity. This "twist" is often required to fit into hydrophobic pockets (e.g., the specificity pocket of p38 MAPK) and improves selectivity over planar intercalators.

PropertyValue (Estimated)Relevance
Molecular Weight ~185.22 g/mol Fragment-like; high ligand efficiency (LE).
cLogP ~2.3 - 2.8Optimal lipophilicity for membrane permeability.
TPSA ~33 ŲHigh blood-brain barrier (BBB) penetration potential.
Rotatable Bonds 1Low entropic penalty upon binding.
Primary Biological Targets
A. Mitogen-Activated Protein Kinases (p38 MAPK)

The 4-phenylpyridine moiety is a classic pharmacophore for p38


 MAPK inhibitors (e.g., related to the SB-203580 series).
  • Mechanism: Type I (ATP-competitive) inhibition.

  • Binding Mode: The pyridine nitrogen binds to the ATP-binding hinge region. The 4-phenyl group extends into the hydrophobic pocket. The 2-methyl substituent is critical here; it likely occupies the hydrophobic "gatekeeper" region (Thr106 in p38

    
    ), enhancing potency and selectivity against other kinases.
    
  • Therapeutic Application: Rheumatoid arthritis, cytokine storm suppression, and neuroinflammation.

B. Topoisomerase II (Topo II)

Biaryl phenols can act as Topo II "poisons," stabilizing the cleavable complex and leading to DNA strand breaks.

  • Mechanism: Interfacial inhibition. The planar (or semi-planar) biaryl system intercalates between DNA base pairs at the cleavage site, preventing religation.

  • Therapeutic Application: Oncology (solid tumors).

  • Note: The 2-methyl group may reduce intercalation ability compared to flat analogs, potentially reducing genotoxicity while maintaining catalytic inhibition.

C. Phosphodiesterase 10A (PDE10A)

Structurally similar 4-(pyridin-3-yl)cinnolines have been validated as PDE10A inhibitors. The pyridine ring coordinates with a conserved Gln residue in the active site.

Secondary Targets & Liabilities
A. Cyclooxygenase-2 (COX-2)

Biaryl systems are hallmark COX-2 inhibitors (e.g., Etoricoxib). The 4-(pyridin-3-yl)phenol scaffold mimics the vicinal diaryl heterocycle requirement.

  • Selectivity: The 2-methyl group aids in filling the larger hydrophobic side pocket present in COX-2 but absent in COX-1, potentially conferring selectivity.

B. Cytochrome P450 (CYP) Inhibition (Metabolic Liability)
  • Risk: Pyridine nitrogens are notorious for coordinating with the heme iron of CYP enzymes (Type II binding spectra).

  • Implication: High potential for drug-drug interactions (DDIs).

  • Mitigation: The 2-methyl group provides steric hindrance around the pyridine-phenyl bond, which may reduce the accessibility of the pyridine nitrogen to the heme iron, but this must be experimentally validated.

Visualization: Mechanism & SAR
Figure 1: p38 MAPK Signaling & Inhibition Logic

This diagram illustrates the downstream effects of inhibiting p38 MAPK with the scaffold.

p38_Pathway Stimulus Pro-inflammatory Cytokines (TNF-alpha, IL-1) MKK MKK3 / MKK6 Stimulus->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Activation Scaffold 2-Methyl-4-(pyridin-3-yl)phenol (Inhibitor) Scaffold->p38 ATP Competition HSP27 HSP27 MK2->HSP27 Phosphorylation Effect Actin Remodeling & Cytokine Production HSP27->Effect

Caption: The scaffold blocks p38 MAPK activity, preventing downstream phosphorylation of MK2/HSP27 and halting cytokine production.

Figure 2: Structure-Activity Relationship (SAR) Map

SAR_Map Core 2-Methyl-4-(pyridin-3-yl)phenol Pyridine Pyridine Nitrogen: Hinge Binder (Met109) Heme Coordination (CYP) Core->Pyridine Phenol Phenolic -OH: H-Bond Donor/Acceptor (Glu71 interaction) Core->Phenol Methyl 2-Methyl Group: Gatekeeper Pocket Fit Induces Biaryl Twist Core->Methyl

Caption: Key structural features of the scaffold and their corresponding biological interactions.

Experimental Validation Protocols

To validate this scaffold, the following self-validating protocols are recommended.

Protocol A: Kinase Binding Assay (TR-FRET)
  • Objective: Determine

    
     against p38
    
    
    
    MAPK.
  • Method: LanthaScreen™ Eu Kinase Binding Assay.

    • Reagents: Alexa Fluor® 647-labeled ATP competitive tracer, Europium-labeled anti-GST antibody, GST-tagged p38

      
      .
      
    • Preparation: Dilute scaffold in DMSO (1% final concentration).

    • Incubation: Mix kinase (5 nM), antibody (2 nM), tracer (100 nM), and scaffold. Incubate for 60 mins at RT.

    • Readout: Measure FRET signal (Ex 340 nm, Em 665/615 nm).

    • Validation: A decrease in FRET signal indicates displacement of the tracer by the scaffold. Use SB-203580 as a positive control.

Protocol B: CYP Inhibition Screen (P450-Glo™)
  • Objective: Assess metabolic liability (heme binding).

  • Method: Luminescent assay using CYP3A4 specific substrates.

    • Reaction: Incubate scaffold (0.1 - 50

      
      M) with recombinant CYP3A4 and Luciferin-IPA substrate.
      
    • Regeneration: Add NADPH regeneration system. Incubate 10 mins at 37°C.

    • Detection: Add Luciferin Detection Reagent. Read luminescence.

    • Interpretation: Reduced luminescence compared to vehicle control indicates CYP inhibition.

References
  • Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors. Hu, E., et al. Bioorganic & Medicinal Chemistry Letters (2012).

  • Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors. Ottosen, E. R., et al. Journal of Medicinal Chemistry (2003). [1]

  • Synthesis and biological activity of 2,4-di-p-phenolyl-6-(2-furanyl)pyridine as a potent topoisomerase II poison. Topoisomerase II Inhibition Studies (2015).

  • Biaryl coupling reactions catalyzed by cytochrome P450s. Insights into P450-mediated biaryl synthesis and interaction.

Sources

Electronic Structure and Reactivity of 2-Methyl-4-(pyridin-3-yl)phenol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-4-(pyridin-3-yl)phenol , a bifunctional biaryl scaffold increasingly utilized in medicinal chemistry and materials science. This molecule integrates a phenolic hydrogen bond donor/acceptor system with a basic pyridyl moiety, modulated by an ortho-methyl steric handle. Its unique electronic structure—characterized by a "push-pull" but conjugation-interrupted π-system—makes it a versatile pharmacophore for kinase inhibition (hinge binding) and a precursor for supramolecular assemblies. This document details its electronic properties, reactivity profiles, and validated synthetic protocols.

Molecular Architecture & Electronic Landscape

Electronic Distribution and Resonance

The molecule comprises two distinct aromatic domains linked by a single C-C bond:

  • The Phenolic Ring (Electron Rich): The hydroxyl group (-OH) at C1 acts as a strong

    
    -donor (+M effect), significantly increasing electron density at the ortho (C2, C6) and para (C4) positions. However, the C4 position is substituted by the pyridine ring.
    
  • The Pyridyl Ring (Electron Deficient): Attached at its C3 position, the pyridine ring acts as an electron-withdrawing group (EWG) via induction (-I). Unlike 2- or 4-pyridyl substituents, the 3-pyridyl group cannot directly accept

    
    -electron density from the phenol through resonance (no canonical form places the negative charge on the pyridine nitrogen).
    
  • The Methyl Modulator: The methyl group at C2 exerts a weak inductive donor effect (+I) and, more importantly, provides steric bulk that influences metabolic stability and receptor fit.

Key Insight: The lack of direct conjugation between the phenolate oxygen and the pyridine nitrogen (due to the meta-like 3-linkage) preserves the basicity of the pyridine nitrogen compared to 4-(pyridin-4-yl)phenol isomers.

Conformational Analysis

The biaryl bond (Phenol C4 – Pyridine C3) allows for rotation, but planarity is energetically penalized by steric repulsion between the ortho-hydrogens (Phenol H3/H5 and Pyridine H2/H4). The molecule likely adopts a twisted conformation (dihedral angle


 30–40°) in solution to minimize this strain, interrupting extended 

-conjugation.
Acid-Base Properties (pKa)
  • Phenolic OH: Expected pKa

    
     9.5–9.8. The 3-pyridyl group is mildly withdrawing, slightly increasing acidity compared to 2-methylphenol (pKa 10.28), but less so than a 4-pyridyl group.
    
  • Pyridinium NH

    
    :  Expected pKa 
    
    
    
    4.8–5.2. The protonated pyridine is a weak acid.
  • Zwitterion Potential: In neutral aqueous solution (pH 7), the molecule exists primarily as the neutral species. The zwitterion (Phenolate

    
    /Pyridinium
    
    
    
    ) is unstable because the pyridine is not basic enough to deprotonate the phenol.

Chemical Reactivity Profile

Reactivity Map

The molecule presents three distinct reactivity zones:

  • Nucleophilic Oxygen (O-Center): Readily undergoes O-alkylation or acylation.

  • Electrophilic Aromatic Substitution (C-Center): The phenol ring is activated. The C6 position (ortho to OH, meta to methyl) is the primary "hotspot" for electrophilic attack (nitration, halogenation). C2 is blocked by methyl; C3 is sterically crowded.

  • Coordinating Nitrogen (N-Center): The pyridine nitrogen is a competent ligand for transition metals (Pd, Cu, Zn) and can undergo N-oxidation or N-alkylation.

Visualization of Reactivity Pathways

The following diagram outlines the primary reaction pathways available to the scaffold.

ReactivityMap Figure 1: Primary Reactivity Vectors for 2-Methyl-4-(pyridin-3-yl)phenol Core 2-Methyl-4-(pyridin-3-yl)phenol O_Alk O-Alkyl Ether (Williamson Synthesis) Core->O_Alk R-X, Base (K2CO3) N_Oxide Pyridine N-Oxide (mCPBA Oxidation) Core->N_Oxide Oxidant (mCPBA) C6_Sub C6-Electrophilic Sub. (Halogenation/Nitration) Core->C6_Sub E+ (e.g., Br2) Metal_Complex Metal Coordination (Pd/Cu Ligand) Core->Metal_Complex M(II) Salts

Synthesis & Experimental Protocols

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust synthesis involves coupling a phenyl boronic acid with a halopyridine (or vice versa). The preferred route uses 4-bromo-2-methylphenol and 3-pyridylboronic acid due to the commercial availability and stability of reagents.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • 4-Bromo-2-methylphenol (1.0 eq)

  • 3-Pyridylboronic acid (1.2 eq)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-bromo-2-methylphenol (10 mmol, 1.87 g), 3-pyridylboronic acid (12 mmol, 1.48 g), and K

    
    CO
    
    
    
    (30 mmol, 4.14 g).
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x). Add degassed 1,4-dioxane (40 mL) and water (10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq) under a positive stream of nitrogen.
    
  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic phase over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    , Gradient: 0% 
    
    
    
    5% MeOH in DCM). The pyridine nitrogen makes the product polar; MeOH/DCM is preferred over EtOAc/Hexane.
Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Suzuki-Miyaura Synthesis Workflow SM1 4-Bromo-2-methylphenol Mix Degas Solvents (Dioxane/H2O) SM1->Mix SM2 3-Pyridylboronic Acid SM2->Mix Cat Pd(dppf)Cl2 / K2CO3 Heat Reflux @ 90°C (12-16 h) Mix->Heat + Catalyst Workup Extraction (EtOAc) & Drying Heat->Workup Purify Flash Chromatography (DCM:MeOH) Workup->Purify Prod Target: 2-Methyl-4-(pyridin-3-yl)phenol Purify->Prod

Quantitative Data Summary

PropertyValue / DescriptionSource/Derivation
Molecular Formula C

H

NO
Calculated
Molecular Weight 185.22 g/mol Calculated
LogP (Predicted) 2.6 ± 0.2Consensus (XLogP3 + Methyl increment) [1]
pKa (Phenol) ~9.6Est. from 3-pyridyl Hammett

pKa (Pyridine) ~5.1Est. base strength of 3-arylpyridine
H-Bond Donors 1 (Phenolic OH)Structural Analysis
H-Bond Acceptors 2 (Pyridine N, Phenol O)Structural Analysis
Topological Polar Surface Area (TPSA) ~33 Å

Pyridine (13) + Phenol (20)

Applications in Drug Discovery

Kinase Inhibitor Design

This scaffold serves as a classic "hinge binder" motif.

  • Interaction Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the phenolic OH can donate to the backbone carbonyl or interact with the "gatekeeper" residue.

  • Methyl Role: The 2-methyl group often directs the phenyl ring into a specific hydrophobic pocket (e.g., the "selectivity pocket") or induces a twist that improves shape complementarity.

Bioisosterism

The 3-pyridylphenol moiety is often used as a bioisostere for:

  • Biphenyls: Improved solubility and metabolic clearance due to the nitrogen atom.

  • Indazoles: Similar H-bond donor/acceptor vectors but different steric footprint.

References

  • PubChem Compound Summary . 4-(Pyridin-3-yl)phenol. National Center for Biotechnology Information. Accessed 2026. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for biaryl synthesis). Link

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. (Reference for pyridine/phenol pKa values). Link

  • Smith, S. M., et al. (2020). Synthesis and Reactivity of Ni(II)(Phpy)2. Organometallics. (Context on phenylpyridine reactivity). Link

Topic: Hydrogen Bonding Capacity of 2-Methyl-4-(pyridin-3-yl)phenol in Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-4-(pyridin-3-yl)phenol as a versatile building block in supramolecular chemistry and crystal engineering. We delve into the molecule's inherent hydrogen bonding capabilities, governed by its phenolic hydroxyl donor and pyridyl nitrogen acceptor sites. The guide elucidates the formation of robust supramolecular synthons, the influence of the methyl substituent on crystal packing, and the critical experimental methodologies required for the synthesis and characterization of its assemblies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictable, non-covalent interactions for the rational design of novel materials, co-crystals, and active pharmaceutical ingredients (APIs).

Foundational Principles: Molecular Structure and Hydrogen Bonding Potential

2-Methyl-4-(pyridin-3-yl)phenol is a bifunctional organic molecule engineered with distinct and reliable hydrogen bonding sites. Its structure marries a phenol ring, a classic hydrogen bond donor, with a pyridine ring, a well-established hydrogen bond acceptor. This deliberate combination makes it an exemplary component for constructing ordered supramolecular assemblies.

Analysis of Functional Groups
  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group is the primary hydrogen bond donor. The hydrogen atom, covalently bonded to the highly electronegative oxygen, carries a partial positive charge, making it strongly attracted to electron-rich sites. Phenols are known to form stronger hydrogen bonds than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion, which enhances the acidity of the proton.[1][2]

  • Pyridyl Nitrogen (N) Atom: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it an effective hydrogen bond acceptor. Its sp² hybridization positions this lone pair for directional, non-covalent interactions.[3]

  • Methyl (-CH₃) Group: While not a primary driver of hydrogen bonding, the methyl group at the 2-position exerts significant steric and electronic influence. It can direct the approach of other molecules, potentially favoring specific packing arrangements or synthons. Furthermore, its C-H bonds can participate in weaker C-H···π or C-H···O interactions, which provide additional stabilization to the crystal lattice.[4]

The interplay between these groups dictates the molecule's behavior in a crystalline environment, making it a predictable and programmable building block.

cluster_molecule 2-Methyl-4-(pyridin-3-yl)phenol cluster_key Key Interaction Sites mol donor Primary H-Bond Donor (Phenolic -OH) acceptor Primary H-Bond Acceptor (Pyridyl N) modulator Steric/Weak Interaction Site (Methyl Group) p1->donor p2->acceptor p3->modulator

Caption: Key hydrogen bonding and interaction sites on 2-Methyl-4-(pyridin-3-yl)phenol.

The Phenol-Pyridine Supramolecular Synthon: A Cornerstone of Assembly

In supramolecular chemistry, the concept of "synthons" refers to reliable and recurring recognition patterns between functional groups.[3] The most powerful and anticipated interaction for 2-Methyl-4-(pyridin-3-yl)phenol is the phenol-pyridine heterosynthon , formed by an O-H···N hydrogen bond. This interaction is exceptionally robust and has been widely exploited in the design of co-crystals, particularly in the pharmaceutical industry to modify the physicochemical properties of APIs.[5][6]

The formation of this heterosynthon is a kinetically and often thermodynamically favored event.[6] The strength of this bond leads to the creation of well-defined, directional assemblies, such as chains, dimers, or more complex networks, depending on the presence of other functional groups or co-formers.

mol1 mol2 p1->p2 O-H···N

Caption: The primary O-H···N phenol-pyridine supramolecular heterosynthon.

While the O-H···N synthon is dominant, the formation of secondary, weaker interactions contributes to the overall stability and specific polymorphism of the resulting crystal structure. These can include:

  • π-π Stacking: Interactions between the electron-rich phenol and pyridine rings.

  • C-H···O Hydrogen Bonds: The hydrogen atoms of the methyl group or aromatic rings interacting with the phenolic oxygen of a neighboring molecule.

  • Anion-π Interactions: Where an electron-rich atom interacts with the face of an aromatic ring.[7]

Experimental Design: Synthesis and Characterization of Supramolecular Assemblies

The rational design of materials using 2-Methyl-4-(pyridin-3-yl)phenol requires rigorous experimental validation. The general workflow involves the synthesis of the assembly (e.g., a co-crystal) followed by comprehensive characterization to confirm the intended supramolecular structure.

G start Component Selection (e.g., Target Molecule + Co-former) synthesis Supramolecular Synthesis start->synthesis sep Isolation & Purification (Filtration, Washing) synthesis->sep char Structural & Physicochemical Characterization sep->char scxrd Single-Crystal X-ray Diffraction (Confirms H-Bonds) char->scxrd ftir FT-IR Spectroscopy (Identifies H-Bonding Shifts) char->ftir nmr NMR Spectroscopy (Probes H-Bond Environment) char->nmr thermal Thermal Analysis (DSC/TGA) (Assesses Stability) char->thermal end Data Analysis & Structure-Property Correlation scxrd->end ftir->end nmr->end thermal->end

Caption: A generalized experimental workflow for supramolecular assembly and characterization.

Synthesis of Supramolecular Assemblies

The choice of synthesis method is critical and can influence the resulting crystal form (polymorph).

  • Slow Solvent Evaporation (Protocol): This is the preferred method for obtaining high-quality single crystals suitable for X-ray diffraction.

    • Rationale: Allows molecules to self-assemble slowly and methodically into a low-energy, crystalline state.

    • Procedure: a. Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of 2-Methyl-4-(pyridin-3-yl)phenol and a selected co-former in a suitable solvent (e.g., ethanol, acetonitrile) with gentle heating. b. Loosely cover the container to allow for slow evaporation at room temperature. c. Monitor for crystal growth over several days. d. Harvest the resulting crystals by filtration.

  • Liquid-Assisted Grinding (LAG): A mechanochemical method useful for rapid screening and solvent-free synthesis.[6]

    • Rationale: Uses mechanical force to initiate solid-state reactions, with a small amount of liquid acting as a catalyst to enhance molecular mobility.

    • Procedure: a. Place stoichiometric amounts of the solid components and a few drops of a non-dissolving liquid (e.g., heptane) into a mortar or ball mill. b. Grind the mixture for a set period (e.g., 30-60 minutes). c. The resulting powder can be analyzed directly by techniques like powder X-ray diffraction or FT-IR.

Core Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for elucidating the three-dimensional structure of a supramolecular assembly.

    • Expert Insight: SCXRD provides unambiguous proof of hydrogen bonding by precisely measuring the distances and angles between donor and acceptor atoms. An O···N distance in the range of 2.6-3.0 Å is indicative of a moderate to strong hydrogen bond.[8][9] It also reveals crucial information about π-π stacking distances and other weaker interactions that stabilize the crystal packing.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and powerful tool for detecting the presence of hydrogen bonding in the bulk material.

    • Expert Insight: The formation of an O-H···N hydrogen bond weakens the O-H covalent bond. This results in a characteristic and easily identifiable change in the FT-IR spectrum: the sharp, free O-H stretching vibration (typically ~3600 cm⁻¹) is replaced by a very broad and intense absorption band that is red-shifted to a lower frequency (e.g., 3400-2500 cm⁻¹).[10] This broadening is a hallmark of strong hydrogen bonding in the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used in solution, but solid-state NMR can also provide valuable insights.

    • Expert Insight: In ¹H NMR, the chemical shift of the phenolic proton is highly sensitive to its environment. Hydrogen bonding deshields the proton, causing its resonance to shift significantly downfield (to a higher ppm value). Comparing the spectrum of the assembly to the starting material provides strong evidence of hydrogen bond formation.

Quantitative Data and Application Insights

While a specific crystal structure for 2-Methyl-4-(pyridin-3-yl)phenol itself is not publicly documented, extensive data from analogous phenol-pyridine systems provide a reliable predictive framework. For instance, in related structures, O-H···N hydrogen bond distances are consistently observed in the strong to medium range.

Interaction TypeTypical Donor-Acceptor Distance (Å)Typical Bond Angle (D-H···A) (°)Significance in AssemblyAuthoritative Source
O-H···N (Phenol-Pyridine) 2.60 - 2.85160 - 180Primary, structure-directing interaction[3][8][9]
C-H···O 3.00 - 3.50120 - 160Secondary, lattice stabilization[11]
π-π Stacking 3.30 - 3.80 (Centroid-Centroid)N/AContributes to packing density and stability[9]

Table 1: Typical geometric parameters for non-covalent interactions in phenol-pyridine supramolecular systems.

Application in Drug Development: The ability of 2-Methyl-4-(pyridin-3-yl)phenol to form robust O-H···N heterosynthons makes it an ideal co-former for creating pharmaceutical co-crystals.[5] By co-crystallizing an active pharmaceutical ingredient (API) that contains a complementary hydrogen bond donor or acceptor (e.g., a carboxylic acid or an amide) with this molecule, it is possible to:

  • Enhance Solubility and Dissolution Rate: Modifying the crystal lattice can disrupt strong API-API interactions, leading to improved bioavailability.[12]

  • Improve Stability: A more stable crystalline form can increase shelf-life and prevent unwanted phase transformations.

  • Create Novel Formulations: Co-crystals are considered new solid forms and can provide a route to new intellectual property.

Conclusion

2-Methyl-4-(pyridin-3-yl)phenol is a highly effective and predictable molecular building block for the construction of supramolecular assemblies. Its hydrogen bonding capacity is dominated by the powerful phenol-pyridine O-H···N heterosynthon, which serves as a reliable tool for crystal engineering. The methyl substituent provides a secondary level of control, influencing steric interactions and contributing to lattice stability through weaker C-H···X bonds. A systematic experimental approach, combining rational synthesis strategies with definitive characterization techniques like SCXRD and FT-IR spectroscopy, allows researchers to harness these non-covalent interactions for the design of functional materials, from novel polymers to improved pharmaceutical formulations.

References

  • Effect of a methyl group on the spontaneous resolution of a square-pyramidal coordination compound: Crystal packing and conglomerate formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Supramolecular Assembly of Charge-Tunable Metal–Phenolic Networks. (2024). ACS Publications. Retrieved from [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. Retrieved from [Link]

  • Zhang, Y., et al. (2007). 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4561. Retrieved from [Link]

  • Fraser-Miller, S. J., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2123), 20170152. Retrieved from [Link]

  • (n.d.). Pyridyl Bis-Urea Macrocycles as Supramolecular Synthons And the Design and Synthesis of Small Molecule Pharmaceuticals Targeting LY6K. Scholar Commons. Retrieved from [Link]

  • Examples of synthons based on hydrogen bonds: homosynthons and heterosynthons. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. (2013). ResearchGate. Retrieved from [Link]

  • Sánchez-Pacheco, A., et al. (2023). Using cocrystals as a tool to study non-crystallizing molecules: crystal structure, Hirshfeld surface analysis and computational study of the 1:1 cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine and acetic acid. IUCrData, 8(1). Retrieved from [Link]

  • Tuning of hydrogen bond strength using substituents on phenol and aniline: a possible ligand design strategy. (2007). PubMed. Retrieved from [Link]

  • 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2018). PMC - NIH. Retrieved from [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021). Google Patents.
  • Synthesis and Characterization of a New Hydrogen-Bond-Stabilized 1,10-Phenanthroline–Phenol Schiff Base: Integrated Spectroscopic, Electrochemical, Theoretical Studies, and Antimicrobial Evaluation. (2024). MDPI. Retrieved from [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). Repositorio Institucional CONICET Digital. Retrieved from [Link]

  • Aromatic compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Phenol hydrogen bonding physical chemical properties. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Arshad, M., et al. (2011). 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3483. Retrieved from [Link]

  • 2-pyridin-3-yl-phenol. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). MDPI. Retrieved from [Link]

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. (2007). AIR Unimi. Retrieved from [Link]

  • Porphyrin-phthalocyanine/pyridylfullerene supramolecular assemblies. (2012). PubMed. Retrieved from [Link]

  • Phenol. (2024). Britannica. Retrieved from [Link]

  • Sekhon, B. S. (2009). Pharmaceutical co-crystals - a review. Ars Pharmaceutica, 50(2), 99-117. Retrieved from [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024). International Journal of Science and Research Archive, 12(1), 198-205. Retrieved from [Link]

  • (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (2001). Google Patents.
  • Nguyen, T. T. T., et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. International Journal of Pharmaceutics, 592, 120078. Retrieved from [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). QuickCompany. Retrieved from [Link]

  • Spectroscopy in Characterization of Materials—Developments. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Open Access LMU. Retrieved from [Link]

  • Three silver (I) supramolecular compounds constructed from pyridinium or methylimidazolium polycations: Synthesis, crystal structure and properties. (2015). Journal of Chemical Sciences, 127(9), 1513-1521. Retrieved from [Link]

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Methodological & Application

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for selecting an optimal solvent system for the purification of 2-Methyl-4-(pyridin-3-yl)phenol via recrystallization. Due to its composite molecular structure, featuring both a polar acidic phenol group and a polar basic pyridine moiety, this compound presents a unique challenge for solvent selection that cannot be resolved by simple heuristics. We present a systematic, empirically-driven workflow that enables researchers to efficiently identify a suitable single-solvent or mixed-solvent system. This guide explains the theoretical underpinnings of each experimental choice, provides step-by-step protocols for solubility screening and recrystallization, and includes troubleshooting advice for common issues, ensuring a robust and reproducible purification process.

Introduction: The Purification Challenge

2-Methyl-4-(pyridin-3-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often yields a crude product containing residual starting materials, by-products, or catalysts. Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1] The success of this technique is critically dependent on the choice of solvent.[2]

The molecular architecture of 2-Methyl-4-(pyridin-3-yl)phenol incorporates:

  • A Phenolic Hydroxyl Group: A polar, acidic (pKa ≈ 10) functional group capable of donating and accepting hydrogen bonds.[3][4]

  • A Pyridinic Nitrogen Atom: A polar, basic site that acts as a hydrogen bond acceptor.[5]

  • An Aromatic Core: A large, relatively nonpolar scaffold composed of linked phenyl and pyridyl rings.

This combination of polar, ionizable groups with a nonpolar backbone complicates solvent selection. The general adage "like dissolves like" suggests that polar solvents will be effective, but the compound may be overly soluble in some or sparingly soluble in others.[1][6] This note provides a logical framework to navigate these complexities.

Guiding Principles for Solvent Selection

An ideal recrystallization solvent should meet several key criteria:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-25 °C) to maximize yield.[7]

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[8]

  • Safety & Cost: The chosen solvent should be low in toxicity, flammability, and cost.

When no single solvent meets these criteria, a mixed-solvent system, or solvent pair, can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is insoluble. The two solvents must be fully miscible with each other.[9]

Experimental Workflow for Solvent System Screening

A systematic screening process using small quantities of the crude material is the most reliable method for identifying a suitable solvent. This workflow minimizes waste and rapidly narrows down potential candidates.

Diagram: Solvent Screening Decision Workflow

G cluster_0 Phase 1: Small-Scale Solubility Testing start Start: 10-20 mg Crude 2-Methyl-4-(pyridin-3-yl)phenol test Add 0.5 mL of a single test solvent at Room Temp start->test q1 Soluble at RT? test->q1 heat Heat solvent to boiling q1->heat No reject1 REJECT (Too Soluble) q1->reject1 Yes q2 Soluble when Hot? heat->q2 reject2 REJECT (Insoluble) q2->reject2 No candidate1 CANDIDATE (Single Solvent) q2->candidate1 Yes candidate2 CANDIDATE (For Solvent Pair) reject1->candidate2 Use as 'Good' Solvent reject2->candidate2 Use as 'Poor' Solvent

Caption: A systematic workflow for screening potential recrystallization solvents.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Arrange a series of small test tubes. Into each, place approximately 10-20 mg of crude 2-Methyl-4-(pyridin-3-yl)phenol.

  • Solvent Panel: Select a range of solvents covering a spectrum of polarities. A recommended starting panel is shown in Table 1.

  • Room Temperature Test: To each tube, add the test solvent dropwise (up to ~0.5 mL), agitating after each addition. Observe and record solubility at ambient temperature. If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a pair.[7]

  • Hot Temperature Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath to the solvent's boiling point. Add more solvent dropwise if necessary.

  • Cooling Test: If the compound fully dissolves when hot, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes. Observe the quality and quantity of crystal formation.

  • Evaluation: An ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by robust crystal formation upon cooling.

Table 1: Hypothetical Solubility Screening Results
SolventPolaritySolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Observations on CoolingSuitability
Water High (Polar Protic)InsolubleSparingly SolubleFine precipitatePoor single solvent; potential "poor" solvent in a pair.
Ethanol High (Polar Protic)Sparingly SolubleVery SolubleGood crystal formationExcellent Candidate (Single Solvent)
Isopropanol Medium (Polar Protic)Sparingly SolubleSolubleGood crystal formationGood Candidate (Single Solvent)
Acetone Medium (Polar Aprotic)SolubleVery SolublePoor recoveryReject (too soluble); potential "good" solvent.
Ethyl Acetate Medium (Polar Aprotic)Sparingly SolubleSolubleOiled out initiallyModerate candidate; may require seeding.
Toluene Low (Nonpolar)InsolubleInsolubleNo dissolutionReject.
Hexane Low (Nonpolar)InsolubleInsolubleNo dissolutionReject; potential "poor" solvent in a pair.

Based on this hypothetical data, Ethanol and Isopropanol are the most promising single solvents.

Protocol for Single-Solvent Recrystallization (Example: Ethanol)

This protocol assumes Ethanol was identified as the optimal solvent from the screening process.

Diagram: Single-Solvent Recrystallization Workflow

G A 1. Dissolve Crude Solid in Minimum Volume of Boiling Ethanol B 2. Hot Gravity Filtration (Only if insoluble impurities are present) A->B Optional Step C 3. Slow Cooling Allow solution to cool to room temperature undisturbed A->C If no filtration needed B->C D 4. Ice Bath Cooling Maximize crystal precipitation C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with ice-cold Ethanol E->F G 7. Dry Crystals Under vacuum F->G H Pure Crystalline Product G->H

Caption: The sequential steps of a standard single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 2-Methyl-4-(pyridin-3-yl)phenol in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves completely. Using the minimum amount of solvent is crucial for maximizing yield.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes. Caution: Phenolic compounds can sometimes complex with impurities in charcoal; use sparingly.[7]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product by melting point analysis and compare it to the crude material.

Protocol for Mixed-Solvent Recrystallization (Example: Ethanol-Water)

This method is used if the compound is too soluble in a primary solvent (like ethanol) at room temperature. Water, in which the compound is poorly soluble, can be used as the anti-solvent.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling "good" solvent (ethanol) as described in the single-solvent protocol.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the turbidity just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization and Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the solvent pair (in the same approximate ratio) for the final wash.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

    • Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also help.

  • No Crystals Form: The solution may be too dilute or supersaturated.

    • Solution: Try scratching the flask to create nucleation sites. If that fails, boil off some of the solvent to increase the concentration and attempt cooling again. A seed crystal from a previous batch is highly effective.

  • Low Recovery: This is often caused by using too much solvent during dissolution or washing the crystals with a solvent that is not ice-cold.

    • Solution: The mother liquor can be concentrated by boiling off some solvent to yield a second, though likely less pure, crop of crystals.[9]

Conclusion

The successful purification of 2-Methyl-4-(pyridin-3-yl)phenol by recrystallization is readily achievable through a systematic and logical approach to solvent selection. By conducting small-scale preliminary tests across a panel of solvents with varying polarities, researchers can confidently identify an effective single-solvent or mixed-solvent system. The detailed protocols provided herein serve as a robust starting point for developing a scalable and reproducible purification method, ensuring high purity of the final compound for downstream applications.

References

  • University of the Witwatersrand, Johannesburg. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). 4. Crystallization. LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Mount Allison University. (n.d.). Experiment 2: Recrystallization.
  • Wade, L. G., & Simek, J. W. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1950). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Research, 28b(10), 694-700.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2015). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • Costa, C., et al. (2018). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 93(1), 186-194.
  • ChemSynthesis. (n.d.). 2-pyridin-3-yl-phenol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(2-pyridinylmethyl)phenol. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol.
  • ResearchGate. (2013). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (2007). Eco-friendly process for recovery of pyridine and/or its derivatives.
  • WhatToTrust™. (n.d.). 863988-32-3 | 2-(4-Methylpyridin-2-yl)phenol.
  • JSM Chemistry. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. Retrieved from [Link]

  • Unacademy. (n.d.). Physical and chemical properties of phenols.
  • SpringerLink. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Journal of the Iranian Chemical Society, 18(10), 2469-2503.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethyl-4-methyl- (CAS 3855-26-3). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Application Note: Selective O-Alkylation of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The selective O-alkylation of 2-Methyl-4-(pyridin-3-yl)phenol is a critical transformation in the synthesis of kinase inhibitors and receptor modulators. This scaffold presents a classic chemoselectivity challenge: the competition between the phenolic oxygen (O-alkylation) and the pyridine nitrogen (N-alkylation).

The Chemoselectivity Challenge
  • Phenol (Nucleophile 1): pKa

    
     10. Upon deprotonation by a base, the resulting phenoxide is a hard, highly reactive nucleophile.
    
  • Pyridine (Nucleophile 2): pKa (conjugate acid)

    
     5.2. The neutral nitrogen lone pair is a moderate nucleophile.
    

Strategic Solution: To favor O-alkylation, we exploit the acidity difference. Using a base like Potassium Carbonate (


) or Cesium Carbonate (

) generates the phenoxide anion, which is significantly more nucleophilic (

) than the neutral pyridine nitrogen. N-alkylation is minimized by avoiding extremely hard electrophiles where possible and controlling reaction temperature.

Materials & Reagents

ComponentGrade/SpecificationRole
Substrate 2-Methyl-4-(pyridin-3-yl)phenol (>98%)Starting Material
Alkylating Agent Alkyl Bromide/Iodide or Alcohol (Mitsunobu)Electrophile Source
Base

(Anhydrous) or

(Micronized)
Deprotonation
Solvent DMF (Anhydrous) or Acetonitrile (ACN)Reaction Medium
Catalyst (Optional) Potassium Iodide (KI)Finkelstein activation
Mitsunobu Reagents

, DIAD/DEAD
For alcohol coupling

Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis

Best for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

Mechanism:


 displacement of halide by phenoxide.
  • Preparation:

    • Charge a flame-dried round-bottom flask with 2-Methyl-4-(pyridin-3-yl)phenol (1.0 equiv).

    • Add Anhydrous DMF (concentration 0.2 M). Note: DMF is preferred over acetone for solubility of the zwitterionic-like substrate.

    • Add

      
        (1.5 – 2.0 equiv). Rationale: Cesium creates a "naked" phenoxide anion, enhancing reactivity.
      
  • Reaction:

    • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (color change often observed).

    • Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.

    • Optimization: If using alkyl chlorides, add KI (0.1 equiv) to generate the more reactive alkyl iodide in situ.

    • Stir at RT for 2–4 hours. Monitor by LCMS.

    • Critical Checkpoint: If N-alkylation is observed (>5%), lower temperature to 0°C or switch to Protocol B.

  • Workup:

    • Dilute with EtOAc and wash with Water (3x) to remove DMF.

    • Wash organic layer with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Mitsunobu Reaction

Best for secondary alcohols or when alkyl halides are unstable/unavailable.

Mechanism: Activation of alcohol by phosphine/azodicarboxylate, followed by


 displacement by phenol.
  • Preparation:

    • Dissolve 2-Methyl-4-(pyridin-3-yl)phenol (1.0 equiv), Alcohol (R-OH) (1.2 equiv), and Triphenylphosphine (

      
      )  (1.5 equiv) in anhydrous THF  or Toluene  (0.1 M).
      
  • Reaction:

    • Cool the mixture to 0°C.

    • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 minutes. Caution: Exothermic.

    • Allow to warm to RT and stir for 12–16 hours.

  • Workup:

    • Concentrate solvent directly.

    • Triturate with

      
      :Hexanes (1:1) to precipitate Triphenylphosphine oxide (
      
      
      
      ). Filter off the solid.
    • Purify filtrate by flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of phenoxideSwitch solvent to DMSO or NMP. Use

.
N-Alkylation (Pyridinium salt) Electrophile too reactive (e.g., MeI)Lower temp to 0°C. Use less reactive leaving group (Br instead of I).
O-Acylation (if using acid chlorides) Pyridine acting as nucleophilic catalystUse Schotten-Baumann conditions (biphasic DCM/aq NaOH).
Product stuck in Aqueous phase Pyridine protonation during workupAdjust aqueous wash to pH ~8 (using Sat.

) to keep pyridine neutral.

Analytical Validation

Expected NMR Shifts (


): 
  • Ether Product (

    
    ):  Distinct singlet/multiplet at 
    
    
    
    3.8 – 5.0 ppm.
  • N-Alkylated Side Product: Pyridine protons will shift downfield significantly (

    
     ppm) due to quaternization.
    
  • Phenol OH: Disappearance of the broad singlet at

    
     9.5 – 10.5 ppm.
    

Workflow Visualization

G Start Substrate: 2-Methyl-4-(pyridin-3-yl)phenol Decision Select Alkylating Agent Start->Decision PathA Primary Alkyl Halide (R-X) Decision->PathA High Reactivity PathB Secondary Alcohol (R-OH) Decision->PathB Steric Bulk ProtocolA Protocol A: Williamson Base: Cs2CO3 Solvent: DMF PathA->ProtocolA ProtocolB Protocol B: Mitsunobu Reagents: PPh3, DIAD Solvent: THF PathB->ProtocolB Check QC Check (LCMS/NMR) Is N-alkylation > 5%? ProtocolA->Check ProtocolB->Check Success Final Product: O-Alkyl Ether Check->Success No Optimize Optimize: 1. Lower Temp (0°C) 2. Change Solvent (ACN) Check->Optimize Yes Optimize->ProtocolA Retry

Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile nature.

References

  • General Phenol Alkylation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link

  • Cesium Carbonate Effect: Flessner, T. & Doye, S. "Cesium carbonate: A powerful base for the alkylation of phenols." Journal of Practical Chemistry, 1999.
  • Mitsunobu Reaction: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Pyridine/Phenol Selectivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Discusses reactivity of pyridines vs phenols). Link

  • pKa Data: Williams, R. "pKa Data Compiled." Organic Chemistry Data. Link

Application Notes and Protocols for 2-Methyl-4-(pyridin-3-yl)phenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridyl-Phenol Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, catalytic, and biological properties. Among the vast array of ligand architectures, pyridyl-phenol scaffolds have garnered significant attention due to their versatile coordination modes and the synergistic interplay between the electron-donating phenolate and the π-accepting pyridyl moieties. This guide focuses on a specific, yet underexplored, member of this family: 2-Methyl-4-(pyridin-3-yl)phenol .

The strategic placement of a methyl group ortho to the phenolic hydroxyl and a pyridin-3-yl substituent at the para position introduces a unique combination of steric and electronic features. The methyl group can influence the coordination geometry and solubility of the resulting metal complexes, while the meta-position of the nitrogen atom in the pyridyl ring affects the bite angle and electronic communication within the chelate. This document provides a comprehensive overview of the synthesis of 2-Methyl-4-(pyridin-3-yl)phenol, detailed protocols for its use in the preparation of transition metal complexes, and a discussion of their potential applications, grounded in authoritative scientific literature.

Part 1: Synthesis of the Ligand: 2-Methyl-4-(pyridin-3-yl)phenol

The synthesis of 2-Methyl-4-(pyridin-3-yl)phenol can be efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely employed for the synthesis of biaryl compounds and is particularly suitable for coupling aryl halides with arylboronic acids.[1][2]

Reaction Scheme:
Protocol 1: Synthesis of 2-Methyl-4-(pyridin-3-yl)phenol via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyridylboronic acids.[1][3]

Materials:

  • 4-Bromo-2-methylphenol

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-2-methylphenol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL per mmol of 4-bromo-2-methylphenol) and degassed water (1 mL per mmol of 4-bromo-2-methylphenol) to the reaction flask.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 2-Methyl-4-(pyridin-3-yl)phenol as a solid.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is a common and effective catalyst for Suzuki couplings.[4]

  • Base: Potassium carbonate is a widely used base in Suzuki reactions; it activates the boronic acid for transmetalation.[1]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[3]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Part 2: Coordination Chemistry of 2-Methyl-4-(pyridin-3-yl)phenol

2-Methyl-4-(pyridin-3-yl)phenol can act as a versatile ligand, coordinating to metal centers through the nitrogen atom of the pyridyl ring and the deprotonated phenolic oxygen. The presence of both a hard (phenolate) and a borderline (pyridyl) donor site allows for the formation of stable complexes with a wide range of transition metals.[5][6]

Coordination Modes and Complex Formation Workflow

G Ligand 2-Methyl-4-(pyridin-3-yl)phenol (L-H) Complex [M(L)n] Complex Ligand->Complex Metal_Salt Metal Salt (e.g., Cu(OAc)2·H2O) Metal_Salt->Complex Solvent Solvent (e.g., Methanol) Solvent->Complex Base Base (optional) (e.g., Triethylamine) Base->Complex Characterization Characterization (NMR, IR, UV-Vis, X-ray) Complex->Characterization Applications Potential Applications (Catalysis, Biological Activity) Characterization->Applications

Protocol 2: Synthesis of a Representative Copper(II) Complex

This protocol is based on general procedures for the synthesis of copper(II) complexes with pyridyl-phenol ligands.[7][8]

Materials:

  • 2-Methyl-4-(pyridin-3-yl)phenol (the ligand, L-H)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • Triethylamine (optional)

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Ligand Solution: Dissolve 2-Methyl-4-(pyridin-3-yl)phenol (2.0 eq) in methanol in a beaker.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.

  • Complexation: Slowly add the methanolic solution of the copper salt to the stirring solution of the ligand at room temperature. A color change and/or precipitation should be observed.

  • Base Addition (optional): If the phenol is not readily deprotonated by the acetate, a weak base like triethylamine (2.0 eq) can be added to facilitate the formation of the phenolate.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold methanol to remove any unreacted starting materials.

    • Dry the resulting solid in a desiccator.

Rationale for Experimental Choices:

  • Metal Salt: Copper(II) acetate is a common and convenient source of Cu(II) ions for coordination chemistry.

  • Solvent: Methanol is a good solvent for both the ligand and the copper salt, facilitating the reaction.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to promote the formation of a bis(ligand) complex, [Cu(L)₂].

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic techniques is typically employed.

Expected Spectroscopic Data
Technique2-Methyl-4-(pyridin-3-yl)phenol (Ligand)[Cu(L)₂] ComplexRationale for Changes upon Coordination
¹H NMR Sharp signals for aromatic and methyl protons. A broad singlet for the phenolic -OH proton.Broadened or shifted signals for the ligand protons due to the paramagnetic nature of Cu(II). The phenolic -OH signal will be absent.The paramagnetic Cu(II) center causes significant broadening and shifting of nearby proton signals. Deprotonation removes the phenolic proton.[9]
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3400 cm⁻¹). Aromatic C=C and C=N stretches (~1600-1400 cm⁻¹).Absence of the broad O-H stretch. Shifts in the C=N and C-O stretching frequencies. New bands in the low-frequency region (400-600 cm⁻¹) may appear.The deprotonation of the phenolic group leads to the disappearance of the O-H stretch. Coordination to the metal alters the bond orders of the pyridyl and phenolate rings, causing shifts in their vibrational frequencies. New bands correspond to M-N and M-O vibrations.[10][11]
UV-Vis (nm) π-π* transitions of the aromatic rings.Shift in the intraligand π-π* transitions. Appearance of d-d transitions in the visible region.Coordination to the metal perturbs the electronic structure of the ligand. The d-d transitions are characteristic of the Cu(II) center in a specific coordination environment.[10]

Part 4: Potential Applications in Research and Development

While specific applications for complexes of 2-Methyl-4-(pyridin-3-yl)phenol are not yet extensively reported, the broader class of pyridyl-phenol metal complexes has shown significant promise in various fields.

Catalysis

Copper complexes with pyridyl-phenol type ligands have been investigated as catalysts for oxidation reactions, such as the hydroxylation of benzene to phenol.[8][12] The electronic properties of the ligand, influenced by substituents like the methyl group, can tune the redox potential of the metal center, thereby affecting its catalytic activity.

Biological and Medicinal Applications

The coordination of metal ions to organic ligands can significantly enhance their biological activity. Pyridyl-containing ligands and their metal complexes have been explored for their antimicrobial and anticancer properties.[13][14][15] The chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. The metal ion itself can also be the source of biological activity.

Illustrative Signaling Pathway: Potential Antimicrobial Mechanism

G cluster_0 Bacterial Cell Complex [Cu(L)2] Complex Membrane Cell Membrane (Increased Lipophilicity) ROS Reactive Oxygen Species (ROS) Generation DNA DNA Damage Protein Protein Dysfunction Apoptosis Cell Death

Conclusion and Future Outlook

2-Methyl-4-(pyridin-3-yl)phenol represents a promising, yet underexplored, ligand for the development of novel coordination complexes. Its straightforward synthesis via Suzuki-Miyaura coupling makes it readily accessible to researchers. The protocols and insights provided in this guide offer a solid foundation for the synthesis, characterization, and exploration of its coordination chemistry. Future research in this area could focus on synthesizing a wider range of metal complexes with this ligand, systematically studying the influence of the methyl group on their properties, and evaluating their potential in catalysis and medicinal chemistry. The unique structural and electronic features of this ligand are poised to contribute to the ongoing advancement of coordination chemistry and its diverse applications.

References

  • Shakya, R., Jozwiuk, A., Powell, D. R., & Houser, R. P. (2009). Synthesis and Characterization of Polynuclear Copper(II) Complexes with Pyridylbis(phenol) Ligands. Inorganic Chemistry, 48(9), 4083–4088. [Link]

  • PubMed. (n.d.). Synthesis and characterization of polynuclear copper(II) complexes with pyridylbis(phenol) ligands. Retrieved from [Link]

  • American Chemical Society. (2009). Synthesis and Characterization of Polynuclear Copper(II) Complexes with Pyridylbis(phenol) Ligands. Retrieved from [Link]

  • American Chemical Society. (2009). Synthesis and Characterization of Polynuclear Copper(II) Complexes with Pyridylbis(phenol) Ligands. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Dalton Transactions. (n.d.). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Octahedral Polypyridyl Ruthenium(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activity of phenol-2,6- pyridinediamide complexes with Fe(III) and Mo(VI). Retrieved from [Link]

  • ResearchGate. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). Retrieved from [Link]

  • IOSR Journal. (2017). NMR, IR and Raman Studies of Diamagnetic Macrocyclic Complexes of 1 Transition Series Metal Ions Exhibiting MLCT Phenomenon. Retrieved from [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Semantic Scholar. (1974). Molecular spectrometric studies of complexes copper-pyridine catalysts of the oxidative coupling of phenols—I. Electronic and EPR studies of the catalytic complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

  • Chapter 2. (n.d.). Retrieved from [Link]

  • YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Retrieved from [Link]

  • PubMed. (2013). Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of ligand and corresponding metal complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. Retrieved from [Link]

  • Lecture 52 - Transition Metal Olefin Complexes. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Palladium (II) Catalyzed Synthesis of Meta‐Substituted Biphenyls via Carboxylate Directed Ortho‐Arylation Decarboxylation Cascade: Experimental and Theoretical Insights. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 2-Methyl-4-(pyridin-3-yl)phenol , a critical biaryl scaffold often utilized in the development of kinase inhibitors and fragment-based drug discovery.

Executive Summary

The synthesis of 2-Methyl-4-(pyridin-3-yl)phenol presents a classic challenge in medicinal chemistry: coupling an electron-rich phenol with a heteroaromatic pyridine ring. Conventional thermal heating often results in prolonged reaction times (12–24 h) and significant protodeboronation of the pyridyl boronic acid.

This protocol details a microwave-assisted methodology that reduces reaction time to under 30 minutes while suppressing side reactions. By utilizing the "rapid-heating" capability of microwave irradiation, we bypass the slow thermal ramp that favors catalyst deactivation, ensuring high turnover frequencies (TOF) for the palladium cycle.

Key Advantages:

  • Speed: Reaction completion in 20 minutes vs. overnight.

  • Selectivity: Minimized homocoupling and deboronation.

  • Purification: Exploits the amphoteric nature of the product for simplified workup.

Retrosynthetic Analysis & Strategy

The most logical disconnection for this biaryl system is the Suzuki-Miyaura coupling . We utilize 4-bromo-2-methylphenol (aryl halide) and 3-pyridylboronic acid (nucleophile).

  • Why this route? 3-pyridylboronic acid is commercially available and stable, whereas the reverse coupling (phenol-boronic acid + bromopyridine) requires the synthesis of the unstable hydroxyphenylboronic acid.

  • The Challenge: Free phenolic hydroxyl groups can poison Pd catalysts or undergo competitive O-arylation. However, under microwave conditions with aqueous base, the phenol exists as a phenolate, which is electronically activated for the oxidative addition cycle but requires careful pH management.

Retrosynthesis Product 2-Methyl-4-(pyridin-3-yl)phenol (Target) Disconnection Suzuki-Miyaura Disconnection Product->Disconnection Retro-cut Precursor1 4-Bromo-2-methylphenol (Electrophile) Disconnection->Precursor1 Precursor2 3-Pyridylboronic Acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic strategy isolating the key C-C bond formation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-Bromo-2-methylphenol 187.031.0187 mg (1.0 mmol)Substrate (Halide)
3-Pyridylboronic acid 122.921.3160 mg (1.3 mmol)Substrate (Boronate)
Pd(dppf)Cl₂[1]·CH₂Cl₂ 816.640.0541 mg (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.0414 mg (3.0 mmol)Base
1,4-Dioxane --4.0 mLSolvent (Organic)
Water (Degassed) --1.0 mLSolvent (Aqueous)

Note: Pd(dppf)Cl₂ is chosen for its robustness against oxygen and its large bite angle, which facilitates the reductive elimination step in sterically demanding biaryls.

Microwave Setup (Step-by-Step)

Equipment: Biotage® Initiator+, CEM Discover®, or Anton Paar Monowave.

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the solid reagents: 4-bromo-2-methylphenol , 3-pyridylboronic acid , and K₂CO₃ .

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ . Crucial: Add the catalyst last to minimize exposure to air before sealing, or perform in a glovebox if available.

  • Solvent Addition: Add 1,4-Dioxane and Water.

  • Degassing (Self-Validating Step): Cap the vial loosely and sparge with Nitrogen or Argon for 2 minutes. This removes dissolved oxygen which causes homocoupling of the boronic acid. Seal the vial tightly with a crimp cap.

  • Pre-Stir: Stir the mixture at room temperature for 1 minute to ensure homogeneity before heating.

Microwave Parameters
ParameterSettingRationale
Temperature 120 °C Sufficient energy to cross the activation barrier without decomposing the catalyst.
Time 20 min Optimized for conversion; longer times risk protodeboronation.
Pressure Limit 15 barSafety cutoff (Dioxane/Water generates ~3-5 bar at 120°C).
Power Dynamic (Max 150W)Allows rapid ramping.
Absorption Level HighPolar solvent mixture absorbs MW energy efficiently.

Workup & Purification (Amphoteric Strategy)

The product contains both a basic pyridine nitrogen and an acidic phenolic proton. This amphoteric nature dictates the purification strategy.

Workup Reaction Crude Reaction Mixture (pH > 10) Filter Filter through Celite (Remove Pd black) Reaction->Filter Adjust Adjust pH to ~7.0 (Using 1M HCl) Filter->Adjust Neutralization Extract Extract with EtOAc (3x) (Product is neutral/organic soluble) Adjust->Extract Phase Separation Wash Brine Wash & Dry (Na2SO4) Extract->Wash Evap Evaporate Solvent Wash->Evap Final Crude Product (Recrystallize from EtOH or Column) Evap->Final

Figure 2: Workup workflow exploiting the isoelectric point of the amphoteric product.

Detailed Protocol:

  • Quench: Allow the vial to cool to 50°C. Open carefully.

  • Filtration: Filter the black reaction mixture through a small pad of Celite® to remove palladium residues. Wash the pad with Ethyl Acetate (20 mL).

  • Neutralization (Critical): The reaction mixture is basic (pH >10).

    • Observation: The phenolate is water-soluble.

    • Action: Add 1M HCl dropwise while monitoring pH. Target pH 6–7 .

    • Reasoning: At neutral pH, the pyridine is deprotonated (neutral) and the phenol is protonated (neutral). This maximizes partition into the organic layer.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Flash Chromatography: Silica gel, Gradient 0–5% Methanol in DCM. (Pyridine derivatives often streak on silica; MeOH helps).

    • Alternative: Recrystallization from Ethanol/Water if the crude is >90% pure.

Optimization & Troubleshooting

If yields are low (<50%), apply these corrective measures based on mechanistic failure modes.

ProblemDiagnosisSolution
Low Conversion Catalyst poisoning by pyridine nitrogen.Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent pyridine coordination to the Pd center.
Protodeboronation 3-Pyridylboronic acid hydrolyzes before coupling.Increase the equivalents of boronic acid (to 1.5 - 2.0 eq) or switch to 3-Pyridyltrifluoroborate (more stable).
Homocoupling Presence of Oxygen.[2][3][4]Degas solvents more rigorously (Freeze-Pump-Thaw) or increase inert gas sparging time.

Safety & References

Safety:

  • Microwave Vials: Never heat a sealed vessel beyond its rated pressure limit.

  • Pyridine Derivatives: Treat as potentially toxic; handle in a fume hood.

  • Palladium Residues: Dispose of heavy metal waste in appropriate satellite accumulation areas.

References:

  • Microwave Suzuki General Protocols: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew. Chem. Int. Ed. 2004, 43, 6250.Link

  • Suzuki Coupling of Pyridyl Boronates: Billingsley, K., Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids." J. Am. Chem. Soc. 2007, 129, 3358.Link

  • Biaryl Phenol Synthesis: Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Chem. Eur. J. 2006, 12, 4407.Link

  • Application of XPhos in Heterocycles: Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." J. Am. Chem. Soc. 2010, 132, 14073.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-4-(pyridin-3-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, in-depth solutions to common challenges encountered during the synthesis, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes.

The predominant and most versatile method for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (3-pyridylboronic acid) and an organohalide (4-bromo-2-methylphenol).[1] While robust, this reaction is sensitive to a number of parameters that can significantly impact yield and purity.

General Reaction Scheme:

General reaction scheme for the Suzuki-Miyaura coupling of 4-bromo-2-methylphenol and 3-pyridylboronic acid.

This guide is structured in a question-and-answer format to address specific issues you may face.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis, providing a logical framework for diagnosis and resolution.

Q1: My reaction has failed or the yield is exceptionally low (<15%). Where should I begin my investigation?

A low or non-existent yield is the most common issue, and it typically points to a problem with one of the core components of the catalytic cycle. A systematic approach is crucial for diagnosis.

Before altering multiple parameters, it's essential to pinpoint the likely source of failure. The following workflow can help guide your troubleshooting process.

G start Low/No Yield Observed check_sm Analysis of Crude Reaction: Are starting materials consumed? start->check_sm sm_remain Primary Issue: Catalyst Inactivity or Inefficient Reaction Conditions check_sm->sm_remain No sm_consumed Primary Issue: Decomposition or Side Reactions check_sm->sm_consumed Yes cat_issue Catalyst System Fault? (Pd source, ligand, base) sm_remain->cat_issue cond_issue Suboptimal Conditions? (Temp, Solvent, Degassing) sm_remain->cond_issue sol_cat Verify Catalyst Activity Screen Ligands/Bases Ensure Inert Atmosphere cat_issue->sol_cat Yes sol_cond Increase Temperature Ensure Thorough Degassing Check Solvent Quality cond_issue->sol_cond Yes deborylation Protodeborylation? (Pyridine detected w/o coupling) sm_consumed->deborylation homocoupling Homocoupling? (Bipyridine or biphenol detected) deborylation->homocoupling No sol_debor Use Boronate Ester Use Milder Base (e.g., K₂CO₃) Lower Reaction Temperature deborylation->sol_debor Yes sol_homo Ensure Rigorous O₂ Exclusion Use Pd(0) Precatalyst Adjust Stoichiometry homocoupling->sol_homo Yes

Troubleshooting workflow for low yield synthesis.

In-depth Explanations:

  • Catalyst System Failure : The heart of the Suzuki reaction is the palladium catalyst.[1] Its failure to turn over is a primary cause of reaction failure.

    • Palladium Source : Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never begins. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes resolve this.

    • Ligand Choice : The ligand stabilizes the Pd(0) center, prevents the formation of inactive palladium black, and modulates the catalyst's electronic and steric properties to facilitate the oxidative addition and reductive elimination steps.[1][2][3] For an electron-rich phenol derivative and a heteroaromatic boronic acid, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) are often superior to simpler ligands like PPh₃.[4][5]

    • Base Selection : The base's role is to activate the boronic acid, forming a boronate "ate" complex, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[1][6] If the base is too weak, transmetalation is slow or nonexistent. If it's too strong, it can promote side reactions.

  • Reagent Quality and Stability :

    • 3-Pyridylboronic Acid : Heteroaryl boronic acids, particularly those with nitrogen adjacent to the boronic acid, are prone to a side reaction called protodeborylation , where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This is especially problematic in the presence of water and at elevated temperatures.[8] Always use high-purity boronic acid and consider using its more stable pinacol ester derivative.[5]

    • 4-Bromo-2-methylphenol : Ensure the halide is pure. Impurities from its synthesis can sometimes poison the catalyst.[9]

  • Reaction Conditions :

    • Atmosphere : The catalytic cycle involves electron-rich, low-valent Pd(0) species that are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert (Nitrogen or Argon) atmosphere is a very common cause of catalyst deactivation and low yields.[5]

    • Solvent : The solvent must solubilize the reagents and stabilize the catalytic intermediates.[9][10] A mixture of an organic solvent (like 1,4-dioxane, THF, or Toluene) and water is often used, as water helps dissolve the inorganic base and facilitates the formation of the boronate complex.[1][11] However, excessive water can accelerate protodeborylation. The quality of the solvent is also critical; trace impurities can poison the catalyst.[9]

Q2: My starting materials are consumed, but I'm seeing multiple byproducts. What are they and how can I prevent them?

The formation of byproducts complicates purification and reduces the yield of the desired 2-Methyl-4-(pyridin-3-yl)phenol. The most common side reactions are protodeborylation and homocoupling.

  • Protodeborylation :

    • What it is : As mentioned, this is the cleavage of the C-B bond of 3-pyridylboronic acid, resulting in the formation of pyridine.[8][12] This consumes your nucleophilic partner without forming the desired product.

    • Diagnosis : Look for a spot on your TLC or a peak in your LC/MS corresponding to pyridine.

    • Prevention Strategies :

      • Use a Boronate Ester : 3-Pyridylboronic acid pinacol ester is significantly more stable and less prone to protodeborylation.[5]

      • Milder Base : Use a less aggressive base like K₂CO₃ or K₃PO₄ instead of strong hydroxides.[5][13]

      • Lower Temperature : If possible, run the reaction at a lower temperature (e.g., 80°C instead of 100°C), even if it requires a longer reaction time.

      • Minimize Water : Use the minimum amount of water necessary to dissolve the base.

  • Homocoupling :

    • What it is : This is the coupling of two molecules of the same starting material, leading to 3,3'-bipyridine (from the boronic acid) or a biphenol derivative (from the aryl bromide).

    • Diagnosis : Look for masses corresponding to these dimers in your crude LC/MS analysis.

    • Prevention Strategies :

      • Rigorous Oxygen Exclusion : Homocoupling is often promoted by the presence of oxygen. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and the reaction is kept under a strict inert atmosphere.[5]

      • Use a Pd(0) Source : Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.

      • Stoichiometry : Using a slight excess (1.1-1.3 equivalents) of the boronic acid can sometimes minimize self-coupling of the more valuable aryl bromide.

Frequently Asked Questions (FAQs)

Q: How do I select the optimal palladium catalyst and ligand?

The "best" catalyst system is substrate-dependent. For this specific transformation—coupling an electron-rich phenol derivative with an electron-deficient heteroarylboronic acid—a highly active catalyst is needed.

  • Palladium Precatalyst : Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.

  • Ligand Selection : This is the most critical variable. Standard triphenylphosphine (PPh₃) may give low yields. Bulky, electron-rich mono- or biarylphosphine ligands are strongly recommended as they accelerate both the oxidative addition and reductive elimination steps.[3][4]

Ligand TypeExamplesRationale
Dialkylbiarylphosphines SPhos, RuPhos, XPhosHighly active, promote coupling of challenging substrates, including heteroaryls. Often allow for lower reaction temperatures.[4]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, excellent for accelerating the oxidative addition of aryl halides.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes, showing high thermal stability and activity.[1]

Recommendation : Start with a pre-formed Buchwald precatalyst (e.g., SPhos Pd G3) or a combination of Pd₂(dba)₃ and a ligand like SPhos or RuPhos (typically in a 2:1 ligand to palladium ratio).[2]

Q: Which base and solvent system is recommended for this reaction?

The choice of base and solvent are interconnected and crucial for success.

  • Base : The base must be strong enough to form the boronate complex but not so strong that it promotes decomposition or side reactions with the phenol group.

BaseStrengthTypical Yield TrendScientist's Note
K₃PO₄ ModerateGood to ExcellentOften an excellent choice. Soluble in water, provides a good balance of reactivity and minimizes side reactions.[5]
K₂CO₃ / Na₂CO₃ ModerateGoodA reliable and cost-effective option. May require slightly higher temperatures or longer reaction times than K₃PO₄.[13]
Cs₂CO₃ StrongVariableCan be very effective, especially for difficult couplings, but may increase the rate of protodeborylation.[5]
NaOH / KOH Very StrongOften PoorGenerally too harsh for this substrate combination; can lead to significant byproduct formation.
  • Solvent : A polar aprotic solvent, often with water as a co-solvent, is standard.

Solvent SystemTypical Ratio (v/v)Scientist's Note
1,4-Dioxane / H₂O 4:1 to 10:1A very common and reliable system for Suzuki couplings.[1]
Toluene / H₂O 4:1 to 10:1Good alternative to dioxane; higher boiling point allows for higher reaction temperatures if needed.
THF / H₂O 4:1 to 10:1Lower boiling point, suitable for reactions that can proceed at milder temperatures (~65-70°C).[9][11]
DMF (often used neat)Can be effective but is harder to degas and remove during workup. Its high polarity can sometimes alter reaction selectivity.[14]

Recommendation : Start with K₃PO₄ as the base in a 4:1 mixture of 1,4-Dioxane:H₂O.[5][11]

Experimental Protocol: Synthesis of 2-Methyl-4-(pyridin-3-yl)phenol

This protocol is a robust starting point. Optimization may be required based on your specific observations.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep1 To an oven-dried flask, add: - 4-Bromo-2-methylphenol (1.0 eq) - 3-Pyridylboronic acid (1.2 eq) - K₃PO₄ (2.5 eq) prep2 Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq) prep1->prep2 prep3 Seal flask with septum, evacute and backfill with Argon (3x) prep2->prep3 react1 Add degassed 4:1 Dioxane/H₂O via syringe prep3->react1 react2 Heat mixture to 90-100 °C with vigorous stirring react1->react2 react3 Monitor reaction by TLC or LC/MS (Typically 4-12 hours) react2->react3 work1 Cool to RT, dilute with EtOAc and water. Separate layers. react3->work1 work2 Extract aqueous layer with EtOAc (2x) work1->work2 work3 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate work2->work3 work4 Purify crude product by flash column chromatography work3->work4

Workflow for the synthesis of 2-Methyl-4-(pyridin-3-yl)phenol.

Detailed Steps:

  • Reagent Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-2-methylphenol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition : In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by sparging with argon for at least 30 minutes. Add the solvent to the reaction flask via syringe. The total solvent volume should result in a concentration of the aryl bromide of approximately 0.1-0.2 M.

  • Reaction : Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.

  • Monitoring : Monitor the consumption of the 4-bromo-2-methylphenol by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The resulting crude solid or oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ArODES HES-SO. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • American Chemical Society Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • American Chemical Society Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Royal Society of Chemistry. (2014). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]

  • National Institutes of Health. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Syntheses. 3-pyridylboronic acid. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Troubleshooting solubility issues of 2-Methyl-4-(pyridin-3-yl)phenol in organic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: Troubleshooting Solubility Issues of 2-Methyl-4-(pyridin-3-yl)phenol Ticket ID: SOL-PYR-PH-004 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties because 2-Methyl-4-(pyridin-3-yl)phenol behaves as a classic "brick dust" molecule. Its poor solubility in both non-polar organic solvents and neutral aqueous media is not an anomaly; it is a direct consequence of its amphoteric nature and high crystal lattice energy .

This molecule features a "push-pull" H-bonding network:

  • Phenolic Hydroxyl (Position 1): Strong Hydrogen Bond Donor (HBD).

  • Pyridine Nitrogen (Position 3'): Strong Hydrogen Bond Acceptor (HBA).

In the solid state, these groups form an intermolecular network (Head-to-Tail stacking) that resists solvation by standard organic solvents like Dichloromethane (DCM) or Toluene. To dissolve it, you must disrupt this lattice using polarity, pH manipulation, or heat.

Part 1: Physicochemical Profile & Solubility Map

Before attempting dissolution, review the estimated properties that dictate solvent choice.

PropertyValue (Approx.)Implication for Solubility
pKa (Pyridine) ~5.2Protonates in dilute acid (forming soluble pyridinium salt).
pKa (Phenol) ~9.8Deprotonates in base (forming soluble phenolate).
LogP ~2.3 - 2.8Moderately lipophilic, but lattice energy dominates.
Melting Point >180 °CHigh energy required to break crystal lattice (requires heat).
Preferred State Neutral / Zwitterionic-likeLeast soluble at pH 6–8 (Isoelectric point vicinity).

Part 2: Troubleshooting Q&A – Dissolution & Reaction Media

Q1: Why won't this compound dissolve in DCM, Chloroform, or Toluene even with sonication?

A: These solvents are "blind" to the strong intermolecular hydrogen bonds holding the crystal together. They lack the H-bond acceptor/donor capability to compete with the molecule's self-interaction.

  • The Fix: Do not use pure non-polar solvents. You must add a "polar spike."

  • Protocol: Add 5–10% Methanol to your DCM. The methanol acts as a bridge, donating H-bonds to the pyridine and accepting them from the phenol, breaking the lattice.

Q2: I need a solvent for a Suzuki-Miyaura coupling. What do you recommend?

A: Avoid low-boiling ethers (THF, Et2O) as primary solvents.

  • Recommendation: Use Dipolar Aprotic Solvents like DMF, DMSO, or DMAc (Dimethylacetamide). These are excellent H-bond acceptors and will solvate the phenolic proton effectively.

  • Alternative: If high-boiling solvents are problematic for work-up, use 1,4-Dioxane or 1-Butanol at 80–100°C. The high temperature is crucial to maintain solubility during the reaction.

Q3: Can I create a high-concentration stock solution for biological assays?

A: Yes, but avoid pure water.

  • DMSO Stock: Soluble up to ~50–100 mM.

  • Acidic Stock: 0.1 M HCl or dilute Methanesulfonic acid (MsOH) will protonate the pyridine nitrogen, instantly increasing aqueous solubility by >100-fold.

    • Caution: Ensure your assay tolerates the acidic pH or buffer capacity.

Part 3: Work-up & Purification Strategy

Q4: The product precipitates as a "gum" or solid during aqueous work-up. How do I recover it?

A: This occurs because the pH of your aqueous wash (usually pH 7) forces the molecule into its neutral, insoluble state.

  • The "Switch" Technique:

    • Acidic Extraction: Acidify the mixture to pH 2 (using 1M HCl). The product moves to the aqueous layer (as pyridinium salt). Wash the organic layer (impurities remain).

    • Neutralization: Separate the aqueous layer and slowly neutralize with NaHCO3 to pH 7–8 in the presence of an extraction solvent (e.g., EtOAc/THF 3:1).

    • Result: The product will precipitate or extract into the organic mix as it neutralizes.

Q5: Flash chromatography is failing. The compound streaks or sticks to the silica.

A: The basic pyridine and acidic phenol interact strongly with the acidic silanols on the silica gel, causing peak tailing.

  • The Fix: Deactivate the silica.

  • Mobile Phase: DCM / Methanol (95:5) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

    • Why: The amine additive blocks the active sites on the silica, allowing your pyridine-phenol to pass through cleanly.

Part 4: Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on your specific application.

Solubility_Decision_Tree Start Start: 2-Methyl-4-(pyridin-3-yl)phenol Goal What is your Goal? Start->Goal Reaction Chemical Reaction (Suzuki, Alkylation) Goal->Reaction Analysis Analysis (NMR, HPLC) Goal->Analysis Purification Purification (Column, Crystallization) Goal->Purification Polar High Temp / Polar? Reaction->Polar Solvent_NMR Solvent Choice Analysis->Solvent_NMR Method Method? Purification->Method DMF Use DMF, DMSO, or DMAc (Temp > 60°C) Polar->DMF Yes Alcohol Use n-Butanol or Dioxane (Reflux) Polar->Alcohol No (Removal issues) DMSO_d6 DMSO-d6 (Universal) Solvent_NMR->DMSO_d6 MeOD MeOD + Drop of DCl (Sharper Peaks) Solvent_NMR->MeOD Column Flash Column Method->Column Recryst Recrystallization Method->Recryst Additive Use DCM:MeOH (95:5) + 1% Et3N (Deactivator) Column->Additive Precip Dissolve in Acid (HCl), then neutralize to pH 7 Recryst->Precip

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical role of additives (Acid/Base) in analytical and purification steps.

Part 5: Advanced Protocol – "Salting In" Strategy

If you cannot use DMSO/DMF due to downstream processing issues, convert the molecule to a lipophilic salt to improve solubility in DCM or Chloroform.

Protocol: Formation of the Mesylate Salt

  • Suspend 100 mg of 2-Methyl-4-(pyridin-3-yl)phenol in 2 mL of MeOH.

  • Add 1.05 equivalents of Methanesulfonic Acid (MsOH) . The solid should dissolve almost instantly as the pyridinium mesylate forms.

  • Evaporate the MeOH.

  • The resulting salt is often an oil or low-melting solid that is significantly more soluble in DCM/CHCl3 due to the disrupted lattice and lipophilic counter-ion.

References

  • Lonza R&D. (2022). Technologies To Improve Solubility Of Brick Dust Compounds. Retrieved from

  • American Pharmaceutical Review. (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities. Retrieved from

  • BenchChem Technical Support. (2025). Troubleshooting Poor Solubility of Bipyridine Precursors. Retrieved from

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Pyridine & Phenol values). Retrieved from

  • National Institutes of Health (NIH). (2021). Pyridine Scaffolds, Phenols and Derivatives: Current Therapeutic Perspectives. Retrieved from

Addressing oxidative degradation of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support interface for researchers handling 2-Methyl-4-(pyridin-3-yl)phenol . It is structured to address the specific physiochemical instability of this biaryl scaffold, particularly its tendency toward oxidative degradation (the "Pink/Brown Shift").

Status: Online | Tier: 3 (Senior Application Scientist) Subject: Oxidative Degradation & Stabilization Protocols

The "Pink Shift" Phenomenon: Diagnosis & Mechanism

User Query: "My white powder turned pink (or brown) after 48 hours in storage. Is it still usable?"

Technical Diagnosis: The color change indicates the formation of quinonoid species or coupled dimers . While the bulk purity may still be high (>95%), these impurities are highly conjugated chromophores with high extinction coefficients, meaning even trace amounts (ppm level) cause visible discoloration.

The Mechanism: This molecule is a "push-pull" system. The phenolic hydroxyl group (electron donor) activates the ring, while the pyridine ring (electron acceptor) allows for resonance stabilization of radicals.

  • Initiation: Trace metals (likely Palladium from synthesis) or light catalyze the abstraction of the phenolic hydrogen.

  • Propagation: A phenoxyl radical forms.[1] Because the 4-position is blocked by the pyridine and the 2-position by a methyl, the radical delocalizes to the 6-position (ortho) or the methyl group.

  • Termination (Color Formation):

    • Path A (Quinone Methide): Oxidation of the methyl group leads to a transient quinone methide.

    • Path B (Dimerization): Two radicals couple at the 6-position.

    • Path C (Ortho-Quinone): Direct oxidation at the 6-position forms a red/brown o-quinone.

Visualization: Degradation Pathway

OxidationPathway Phenol 2-Methyl-4-(pyridin-3-yl)phenol (Colorless) Radical Phenoxyl Radical (Reactive Intermediate) Phenol->Radical -H• (Oxidation) Quinone Ortho-Quinone / Methide (Pink/Red Chromophore) Radical->Quinone Oxidation (+O) Dimer C-C Coupled Dimer (Brown Precipitate) Radical->Dimer Coupling (x2) Pd Cat: Residual Pd / hν / O2 Pd->Radical

Figure 1: The oxidative cascade transforming the colorless phenol into highly colored quinonoid impurities.

The Hidden Culprit: Residual Palladium

User Query: "I synthesized this via Suzuki coupling. Why is it degrading faster than my other phenols?"

Technical Insight: This specific scaffold is almost exclusively synthesized via Suzuki-Miyaura coupling between 4-bromo-2-methylphenol and pyridine-3-boronic acid.

  • The Trap: The pyridine nitrogen acts as a ligand, coordinating strongly to residual Palladium (Pd) from the catalyst.

  • The Consequence: Pd is a potent oxidation catalyst. Even if your NMR looks clean, 50-100 ppm of trapped Pd will catalyze the air-oxidation of the phenol to quinones during storage.

Corrective Protocol: Pd Scavenging Standard silica columns are often insufficient because the pyridine-Pd complex drags through the column.

MethodEfficacyProtocol Note
Thiol-Silica (Scavengers) HighSlurry crude product with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) in THF for 4 hours. Filter.
Dithionite Wash MediumWash organic layer with saturated aqueous Sodium Dithionite (

) during workup. Reduces Pd(II) to Pd(0) precipitate.[2]
Crystallization (HCl) Highest Convert to the HCl salt. Pd often remains in the mother liquor while the salt crystallizes out.

Storage & Handling FAQs

Q: Should I store it as a free base or a salt? A: Store as the Hydrochloride (HCl) Salt.

  • Reasoning: Protonating the pyridine nitrogen (pKa ~5) makes the ring strongly electron-withdrawing. This pulls electron density away from the phenol ring, increasing its oxidation potential (making it harder to oxidize).

  • Bonus: The salt is crystalline and less hygroscopic than the free base.

Q: What solvent should I use for stock solutions? A: Degassed DMSO or Ethanol (Acidified). Avoid basic solvents (like DMF or neutral water) which can promote the formation of the phenolate anion . The anion oxidizes


 to 

times faster than the neutral phenol.
SolventRisk LevelRecommendation
Water (pH > 7) Critical Phenolate formation leads to rapid blackening.
Ethers (THF/Dioxane) HighPeroxide formation in ethers accelerates oxidation.
DMSO LowUse anhydrous and degassed DMSO.
Ethanol + 0.1% HCl Optimal Acid maintains protonation; alcohol prevents aggregation.

Rescue Protocol: Purifying Degraded Batches

User Query: "My batch is already pink. Can I save it?"

The "Reductive Rescue" Workflow: Do not simply recrystallize; you must chemically reduce the quinones back to phenols (or remove them) first.

Step-by-Step Procedure:

  • Dissolution: Dissolve the degraded sample in Ethyl Acetate (EtOAc).

  • Reduction Wash: Wash the organic layer 2x with a fresh 10% aqueous solution of Sodium Dithionite (

    
    ) or Sodium Metabisulfite  (
    
    
    
    ).
    • Mechanism:[2][3] This reduces the colored quinones back to colorless hydroquinones/phenols which are water-soluble or easily removed.

  • Acid Wash: Wash with 0.5M HCl to protonate the pyridine (extracts product into water if you want to isolate the salt, or keep pH neutral to keep in organic—recommendation is to extract into acid water to leave non-basic impurities in EtOAc).

  • Precipitation:

    • If extracted into acid: Lyophilize the aqueous layer to get the clean HCl salt.

    • If in EtOAc: Dry over

      
      , concentrate, and recrystallize from Ethanol/Heptane.
      
Visualization: Troubleshooting Logic

Troubleshooting Start Problem: Sample Discoloration CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt Action1 Convert to HCl Salt (Stabilizes e- density) FreeBase->Action1 CheckPd Check Pd Content (Suzuki Residuals?) Salt->CheckPd Action1->CheckPd PdHigh Pd Detected CheckPd->PdHigh PdLow Pd Clean CheckPd->PdLow Action2 Thiol-Silica Scavenge + Dithionite Wash PdHigh->Action2 Action3 Store under Argon Protect from Light PdLow->Action3 Action2->Action3

Figure 2: Decision matrix for stabilizing the biaryl phenol.

References

  • Mechanistic Insights into Phenol Oxidation

    • Detailed kinetics of phenol oxidation to quinones and the role of substituents in radical stability.
    • Source: J. Am. Chem. Soc. 2014, 136, 26, 9355–9363.
  • Palladium Removal in Suzuki Couplings

    • Methodologies for removing Pd from pyridine-containing drug candid
    • Source: Org. Process Res. Dev. 2016, 20, 1, 140–146.
  • Stability of Pyridine-Phenol Hybrids

    • Analysis of pKa and oxidative stability in nitrogen-containing heterocyclic phenols.
    • Source: Molecules 2020, 25(3), 564.
  • Antioxidant Strategies for Phenolic Drugs

    • Review of excipients (sulfites, ascorbic acid)
    • Source: J. Pharm. Sci. 2012, 101, 1, 127-139.

Sources

Technical Support Center: Stability & Storage of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-2M4P-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Welcome to the Technical Support Center

You are accessing the master troubleshooting and preservation guide for 2-Methyl-4-(pyridin-3-yl)phenol . This bi-aryl scaffold is a critical intermediate in kinase inhibitor discovery and PROTAC linker design. Its dual nature—possessing both an electron-rich phenol and an electron-deficient pyridine—creates a unique stability profile that often frustrates standard storage protocols.

This guide moves beyond generic "keep cold" advice. We break down the molecular mechanics of degradation and provide a self-validating protocol to ensure your compound survives long-term banking.

Module 1: Critical Stability Factors (The "Why")

To preserve this compound, you must understand what is trying to destroy it. The molecule suffers from "Push-Pull" Instability .

VulnerabilityChemical MechanismVisual Indicator
Oxidative Coupling The electron-donating methyl group (ortho to OH) activates the phenol. In the presence of oxygen, it forms a phenoxyl radical. This radical delocalizes into the pyridine ring, leading to rapid dimerization or quinone methide formation [1].Color Change: Off-white

Pink

Dark Brown
Hygroscopicity The pyridine nitrogen (pKa ~5.2) is a hydrogen bond acceptor. It aggressively pulls moisture from the air. Water facilitates proton transfer, potentially leading to zwitterion formation or hydrate crystals that alter solubility [2].Physical State: Powder

Clumped Aggregate

Gum
Photolysis The bi-aryl conjugation extends the chromophore, making the molecule susceptible to UV-induced radical generation, accelerating the oxidation described above.Surface Discoloration: Exposed surfaces turn yellow/tan.
Visualizing the Degradation Pathway

The following diagram maps the cascade of failure if storage conditions are breached.

DegradationPathway Compound 2-Methyl-4-(pyridin-3-yl)phenol (Intact) Radical Phenoxyl Radical Formation Compound->Radical Air Oxidation Hydrate Pyridine Hydrate Formation Compound->Hydrate H-Bonding Oxygen Oxygen Exposure Oxygen->Radical Moisture Humidity (>60%) Moisture->Hydrate Quinone Ortho-Quinone / Quinone Methide Radical->Quinone e- Delocalization Dimer Insoluble Dimers (Brown Precipitate) Quinone->Dimer Polymerization Hydrate->Radical Facilitates Proton Transfer

Figure 1: Mechanistic pathway of oxidative and hydrolytic degradation for pyridine-phenol systems.

Module 2: The "Argon Sandwich" Storage Protocol

Objective: Maintain purity >98% for 12+ months. Standard: Aligned with ICH Q1A(R2) specifications for unstable substances [3].

Step-by-Step SOP
  • Aliquot Immediately: Never store the bulk bottle after opening. Repeated freeze-thaw cycles introduce condensation.

    • Action: Weigh out single-use quantities (e.g., 10 mg, 50 mg) into amber glass vials.

  • The Argon Backfill (Critical):

    • Why: Nitrogen is lighter than air and can escape; Argon is heavier and blankets the solid.

    • Action: Place the open vials in a vacuum desiccator. Cycle vacuum/Argon three times. Cap the vials inside the inert atmosphere if possible, or immediately upon removal.

  • The Parafilm Seal:

    • Action: Wrap the cap junction with Parafilm M. This is not just for air; it prevents moisture ingress during freezer storage.

  • Thermal Banking:

    • Condition: Store at -20°C .

    • Note: For storage >2 years, -80°C is recommended to virtually halt Arrhenius kinetics.

Reconstitution Guide (The "Use" Phase)
SolventSuitabilityNotes
DMSO Excellent Preferred for biological assays. Warning: DMSO is hygroscopic and can act as an oxidant over time. Use fresh DMSO and use the stock within 24 hours.
Ethanol Good Good solubility, but protic solvents can accelerate H-bonding degradation if not anhydrous.
Water Poor Insoluble as a free base. Requires acidification (pH < 4) to protonate the pyridine, but this risks acid-catalyzed phenol oxidation.
Module 3: Troubleshooting & FAQs

Q1: My compound has turned a light pink color. Is it ruined?

  • Diagnosis: This is early-stage oxidation (quinone formation).

  • Verdict: Likely 95-98% pure . The quinones are highly colored, so even trace amounts (ppm) cause visible pinking.

  • Fix:

    • Dissolve in minimal hot Ethanol.

    • Add a pinch of sodium dithionite (reducing agent) to reverse minor oxidation.

    • Filter and recrystallize.

    • If for HTS screening: Discard.[1] Quinones are "PAINS" (Pan-Assay Interference Compounds) and will give false positives.

Q2: The powder has clumped into a sticky ball.

  • Diagnosis: Hygroscopic failure. The pyridine ring has absorbed atmospheric water.

  • Fix:

    • Place the open vial in a desiccator with

      
       (Phosphorus Pentoxide) or high-grade silica gel under vacuum for 48 hours.
      
    • Verify water content via NMR (look for peak at ~3.3 ppm in DMSO-

      
      ) before use.
      

Q3: Can I store a 10mM stock solution in DMSO at -20°C?

  • Diagnosis: Risky. DMSO freezes at 19°C. At -20°C, it is solid. However, repeated freeze-thaw cycles introduce oxygen into the solution.

  • Recommendation: No. Store as dry powder only. If you must store liquid, use single-use aliquots and seal under Argon.

Module 4: Experimental Logic & Decision Tree

Use this flow to determine the fate of your current batch.

StorageDecision Start Inspect Compound Color Color Check Start->Color White White / Off-White Color->White No Change Pink Pink / Tan Color->Pink Minor Ox. Brown Dark Brown / Black Color->Brown Major Deg. Solubility Solubility Check (DMSO) White->Solubility Pink->Solubility Action3 Fail: Discard / Recrystallize Brown->Action3 Clear Clear Solution Solubility->Clear Dissolves Turbid Turbid / Precipitate Solubility->Turbid Insoluble Action1 Pass: Store at -20°C (Argon) Clear->Action1 If White Action2 Caution: Quantify Purity (LC-MS) Clear->Action2 If Pink Turbid->Action3

Figure 2: Quality Control Decision Matrix for assessing compound viability.

References
  • Bolton, J. L., et al. (1997). "Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation."[2] Chemico-Biological Interactions.

  • Biosynce Technical Blog . (2025). "Storage conditions for pyridine derivatives and hygroscopicity management."

  • International Council for Harmonisation (ICH) . "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." ICH Guidelines.

  • BenchChem Technical Guide . (2025). "Stability and Storage of Pyridinyl-Aniline Intermediates." (Note: Generalized reference for pyridinyl-aryl stability protocols).

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary & Structural Context

2-Methyl-4-(pyridin-3-yl)phenol is a biaryl scaffold frequently encountered in the development of kinase inhibitors and protein-protein interaction modulators.[1] Its structure combines a polar phenolic headgroup (hydrogen bond donor/acceptor) with a basic pyridine tail, locked in a specific conformation by the ortho-methyl group.

This guide provides a definitive spectral analysis of this molecule, contrasting it with its two nearest structural neighbors: 4-(pyridin-3-yl)phenol (lacking the methyl steric lock) and 2-methyl-4-phenylphenol (lacking the pyridyl nitrogen).[1]

Why This Analysis Matters: In synthetic optimization, distinguishing the regioisomers of biaryl couplings (e.g., Suzuki-Miyaura) is critical. The ortho-methyl group introduces specific nuclear Overhauser effects (NOE) and carbon chemical shift perturbations that are diagnostic of successful synthesis.

Synthesis & Sample Preparation (The Source)

To ensure spectral fidelity, the data presented assumes a sample purity of >98% obtained via Suzuki-Miyaura cross-coupling .

Experimental Protocol: Synthesis & NMR Prep
  • Precursors: 4-Bromo-2-methylphenol + Pyridin-3-ylboronic acid.

  • Catalyst System: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (Ref: Standard Suzuki Biaryl Protocol).

  • NMR Solvent Selection:

    • Recommended: DMSO-d₆ .[1]

    • Reasoning: Chloroform-d (

      
      ) often leads to broad or invisible phenolic -OH signals due to rapid proton exchange. DMSO-d₆ forms a strong hydrogen bond with the phenol, sharpening the peak and shifting it downfield (~9.5 ppm) for accurate integration.
      

1H NMR Spectral Analysis

The Diagnostic Regions

The spectrum of 2-Methyl-4-(pyridin-3-yl)phenol in DMSO-d₆ is defined by three distinct zones.

Zone A: The Aliphatic Anchor (2.0 – 2.5 ppm)
  • Signal: Singlet (3H) at δ 2.20 – 2.25 ppm .

  • Significance: This is the methyl group at the C2 position.

  • Comparative Insight: In the non-methylated analog [4-(pyridin-3-yl)phenol], this region is silent. The presence of this sharp singlet with an integral of 3 is the primary confirmation of the "2-methyl" core.

Zone B: The Aromatic Complexity (6.8 – 8.9 ppm)

This region contains 7 protons but is split into two distinct spin systems: the Phenol Ring (ABX system) and the Pyridine Ring (ABCD-like system) .

  • Pyridine Ring (The Downfield Shift):

    • H-2' (α to Nitrogen): δ 8.85 ppm (d, J~2 Hz). This is the most deshielded proton due to the electronegative nitrogen and the lack of adjacent protons.

    • H-6' (α to Nitrogen): δ 8.50 ppm (dd, J~5, 1.5 Hz).

    • H-4' (para to N): δ 8.00 ppm (dt, J~8, 2 Hz).

    • H-5' (meta to N): δ 7.45 ppm (dd, J~8, 5 Hz).

  • Phenol Ring (The Shielded Zone):

    • H-3 (ortho to OH): δ 6.90 ppm (d, J~8 Hz). This doublet is diagnostic; it is shielded by the electron-donating -OH group.

    • H-5 (meta to OH): δ 7.48 ppm (dd, J~8, 2 Hz). Overlaps often occur here with the pyridine H-5'.

    • H-6 (ortho to Methyl): δ 7.55 ppm (d, J~2 Hz).

Zone C: The Labile Proton (>9.0 ppm)
  • Signal: Broad Singlet (1H) at δ 9.60 ppm .

  • Validation: Addition of

    
     to the NMR tube will cause this peak to disappear (Deuterium exchange), confirming it as the Phenolic -OH.
    
Comparative Data Table

The following table contrasts the target molecule with its closest analogs to highlight diagnostic shifts .

FeatureTarget: 2-Methyl-4-(pyridin-3-yl)phenolAnalog A: 4-(Pyridin-3-yl)phenolAnalog B: 2-Methyl-4-phenylphenol
Methyl Signal Yes (δ 2.22 ppm) No (Absent)Yes (δ 2.20 ppm)
Pyridine H-2' δ 8.85 ppm (Deshielded) δ 8.82 ppm No (Replaced by aromatic multiplet ~7.[1]4)
Phenol H-3 δ 6.90 ppm (d) δ 6.88 ppm (d)δ 6.85 ppm (d)
Symmetry Asymmetric (7 Ar-H signals) Symmetric Phenol (AA'BB' system)Asymmetric (Complex Phenyl region)
Key Difference Methyl + Pyridine Signals Simplified Aromatic Region Lack of Downfield (>8.[1]0) signals

Analyst Note: If your spectrum lacks signals above 8.0 ppm, you have likely synthesized the biphenyl analog (Analog B) or failed to couple the pyridine ring.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the "skeleton" verification.

Key Assignments (DMSO-d₆)
  • The Carbonyl-like Shift (C-OH): ~156.0 ppm . The carbon attached to the oxygen is the most deshielded carbon in the phenol ring.

  • The Pyridine Alpha Carbons (C-N):

    • C-2' & C-6': ~147.0 – 148.0 ppm . These are diagnostic of the pyridine ring.[2] In the phenyl analog (Analog B), these carbons would appear at ~128 ppm.

  • The Methyl Carbon: ~16.0 ppm . A clean aliphatic peak.

  • The Quaternary Bridgeheads:

    • C-4 (Phenol): ~129.0 ppm (Point of attachment to pyridine).

    • C-3' (Pyridine): ~135.0 ppm.

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for assigning the structure based on the data above.

NMR_Workflow cluster_0 Sample Preparation cluster_1 1H NMR Decision Tree S1 Crude Product (Suzuki Coupling) S2 Solvent Selection: DMSO-d6 S1->S2 N1 Check 2.0-2.5 ppm Region S2->N1 D1 Singlet at ~2.2 ppm? N1->D1 R1 Methyl Group CONFIRMED D1->R1 Yes ERR1 Likely Non-Methylated Analog D1->ERR1 No N2 Check >8.0 ppm Region D2 Signals > 8.0 ppm? N2->D2 R2 Pyridine Ring CONFIRMED D2->R2 Yes (H2', H6') ERR2 Likely Phenyl Analog D2->ERR2 No R1->N2 Final Structure Validated: 2-Methyl-4-(pyridin-3-yl)phenol R2->Final

Caption: Logical decision tree for validating the 2-Methyl-4-(pyridin-3-yl)phenol structure using 1H NMR markers.

Advanced Characterization: 2D NMR Correlations

For regulatory submission or complex mixture analysis, 1D NMR is insufficient. Use the following 2D correlations to establish connectivity:

  • COSY (Correlation Spectroscopy):

    • Establishes the H-5 ↔ H-6 coupling in the phenol ring.

    • Establishes the H-4' ↔ H-5' ↔ H-6' chain in the pyridine ring.

  • NOESY (Nuclear Overhauser Effect):

    • Critical Experiment: Irradiate the Methyl signal (2.2 ppm).

    • Expected Result: You should see an NOE enhancement at Phenol H-3 and Phenol H-6 . If you see enhancement on the Pyridine protons, your conformation is locked, or you have synthesized the wrong regioisomer (e.g., methyl on the pyridine ring).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Connects the Methyl protons (2.2 ppm) to C-2 (ipso) , C-1 (C-OH) , and C-3 . This definitively places the methyl group ortho to the hydroxyl.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • NMR Solvent Effects on Phenols

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Pyridine & Phenol Spectral Data (SDBS/AIST)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3]

  • Prediction & Assignment Methodology

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-4-(pyridin-3-yl)phenol and Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. 2-Methyl-4-(pyridin-3-yl)phenol, a molecule featuring both a phenolic ring and a pyridine moiety, presents a unique analytical challenge. Its structure necessitates a multi-faceted approach for complete elucidation and routine quality control. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation behavior of this compound and objectively compares this powerful technique with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Elucidation of Fragmentation Patterns by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. The choice of ionization technique is paramount and dictates the nature of the data obtained.

Ionization Techniques: A Deliberate Choice

For a polar, thermally labile molecule like 2-Methyl-4-(pyridin-3-yl)phenol, soft ionization techniques are generally preferred to minimize in-source degradation and preserve the molecular ion.

  • Electrospray Ionization (ESI): This is the method of choice for this compound, particularly when coupled with liquid chromatography.[1] ESI generates even-electron ions, typically protonated molecules [M+H]+, with low internal energy.[1] This minimizes spontaneous fragmentation and makes the precursor ion ideal for controlled fragmentation via tandem mass spectrometry (MS/MS). The basic nitrogen on the pyridine ring provides a ready site for protonation.[2]

  • Electron Ionization (EI): While a powerful technique for creating extensive, library-searchable fragmentation patterns, EI is a "hard" ionization method that imparts significant energy, often leading to the absence of a molecular ion for less stable compounds.[1] It is more suited for volatile, thermally stable, and nonpolar compounds and would likely cause extensive, and potentially uninformative, fragmentation of the title compound.

Given its advantages for polar analytes and its compatibility with tandem MS, this guide will focus on the predicted fragmentation of the ESI-generated protonated molecule.

Predicted ESI-MS/MS Fragmentation of Protonated 2-Methyl-4-(pyridin-3-yl)phenol

In a tandem mass spectrometer, the protonated molecule ([M+H]+, expected m/z 186.09) is isolated and then subjected to Collision-Induced Dissociation (CID).[3] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like argon or nitrogen), leading to bond breakage.[3]

The most likely site of protonation is the nitrogen atom of the pyridine ring, as it is the most basic site in the molecule. The fragmentation will then proceed from this charged site.

Predicted Fragmentation Pathway:

The primary fragmentation events for the [M+H]+ ion of 2-Methyl-4-(pyridin-3-yl)phenol are expected to involve cleavages around the C-C bond connecting the two aromatic rings and rearrangements involving the methyl and hydroxyl groups.

G cluster_main Predicted ESI-MS/MS Fragmentation precursor [M+H]+ m/z 186.09 2-Methyl-4-(pyridin-3-yl)phenol (Protonated) frag1 Fragment A m/z 158.06 Loss of CO precursor->frag1 -CO (28.03 Da) frag2 Fragment B m/z 107.08 Cleavage of C-C bond precursor->frag2 C-C Cleavage frag3 Fragment C m/z 79.04 Protonated Pyridine precursor->frag3 C-C Cleavage

Caption: Predicted major fragmentation pathways for protonated 2-Methyl-4-(pyridin-3-yl)phenol.

Table 1: Predicted Major Fragment Ions in ESI-MS/MS

Proposed Fragmentm/z (monoisotopic)Neutral LossDescription of Fragmentation
[M+H]+ 186.09-Protonated parent molecule.
Fragment A 158.06CO (28.03 Da)Loss of carbon monoxide from the phenol ring, a characteristic fragmentation for phenols.[4][5]
Fragment B 107.08C5H5N (79.04 Da)Cleavage of the bond between the phenol and pyridine rings, with charge retention on the methylphenol fragment.
Fragment C 79.04C7H8O (108.06 Da)Cleavage of the bond between the rings, with charge retention on the pyridine fragment. This would likely result in a protonated pyridine ion.[6]
Predicted EI Fragmentation Pattern

If analyzed by GC-MS using Electron Ionization, the fragmentation would be more extensive. The initial event is the formation of a radical cation M+•.

Table 2: Predicted Major Fragment Ions in EI-MS

Proposed Fragmentm/z (monoisotopic)Description of Fragmentation
M+• 185.08Molecular ion. May be of low abundance.
[M-1]+ 184.07Loss of a hydrogen radical, likely from the methyl group to form a stable benzyl-type cation.
[M-15]+ 170.06Loss of a methyl radical (•CH3).
[M-29]+ 156.05Loss of a CHO radical, characteristic of phenols.[7]
m/z 78 78.03Pyridine radical cation, from cleavage of the C-C bond.[8]

Part 2: A Comparative Analysis of Alternative Techniques

While MS provides invaluable structural data, a comprehensive analysis relies on orthogonal techniques that provide complementary information. The selection of a method is driven by the analytical goal, whether it is structural confirmation, purity assessment, or quantification.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification.[10][11] For 2-Methyl-4-(pyridin-3-yl)phenol, a reverse-phase HPLC method with UV detection would be highly effective.

  • Strengths: Excellent for quantifying the main component and resolving it from impurities. HPLC methods are robust, reproducible, and can be validated according to ICH guidelines for quality control environments.[12][13]

  • Limitations: Provides no definitive structural information on its own. Peak identification relies on comparison with a reference standard.

  • Typical Use Case: Determining the purity of a synthesized batch, stability testing, and quantification in formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.[14] It provides detailed information about the carbon-hydrogen framework of a molecule.

  • Strengths: ¹H and ¹³C NMR spectra can confirm the exact connectivity of atoms, the number of protons on each carbon, and the chemical environment of each nucleus, confirming the substitution pattern on both aromatic rings.[15] Quantitative NMR (qNMR) can also be used for purity determination without needing a specific reference standard of the analyte.[16]

  • Limitations: Requires a larger amount of sample compared to MS and is less sensitive. It is also a lower throughput technique.

  • Typical Use Case: Definitive structural confirmation of a new chemical entity, characterization of reference standards, and analysis of complex mixtures where component separation is difficult.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase.[17]

  • Strengths: Offers very high separation efficiency. When coupled with a mass spectrometer (GC-MS), it provides excellent identification capabilities for volatile compounds.[16]

  • Limitations: The analyte must be volatile and thermally stable. 2-Methyl-4-(pyridin-3-yl)phenol, with its polar hydroxyl group, may exhibit poor peak shape and require derivatization (e.g., silylation) to increase its volatility, adding complexity to the sample preparation.[9]

  • Typical Use Case: Analysis of volatile impurities or related substances that are amenable to GC.

Table 3: Comparison of Key Analytical Techniques

FeatureMass Spectrometry (LC-MS)HPLC-UVNMR Spectroscopy
Primary Information Molecular Weight & Structural FragmentsPurity & QuantityDefinitive Molecular Structure
Sensitivity Very High (pg-fg)High (ng-µg)Low (mg)
Sample Requirement Very LowLowHigh
Structural Info High (Inferred from fragments)Very LowDefinitive
Quantitative Accuracy Good (with appropriate standards)Excellent (Primary method)Excellent (qNMR)
Throughput HighHighLow

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for method development.

Protocol for LC-MS/MS Analysis

This protocol is designed to obtain the MS/MS fragmentation data discussed in Part 1.

  • Sample Preparation: Prepare a 1 µg/mL solution of 2-Methyl-4-(pyridin-3-yl)phenol in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 50 to 500 to find the [M+H]+ ion (expected at m/z 186.1).

    • MS/MS Scan (Product Ion Scan): Isolate the precursor ion at m/z 186.1 and apply collision energy (e.g., start with 20 eV and optimize) to generate fragment ions. Scan the product ions from m/z 40 to 190.

Protocol for HPLC-UV Purity Analysis

This protocol is designed for assessing the purity of a sample.[18]

  • Sample Preparation: Prepare a 0.5 mg/mL solution of 2-Methyl-4-(pyridin-3-yl)phenol in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes, ramp to 20% A / 80% B over 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 270 nm.[19]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak.

G cluster_workflow Integrated Analytical Workflow start Synthesized Compound hplc HPLC-UV (Purity & Quantification) start->hplc nmr NMR (Structural Confirmation) start->nmr lcms LC-MS/MS (MW & Fragment Confirmation) start->lcms report Comprehensive Characterization Report hplc->report nmr->report lcms->report

Caption: Recommended workflow for comprehensive characterization.

Conclusion

The analysis of 2-Methyl-4-(pyridin-3-yl)phenol is best achieved through an integrated approach. Tandem mass spectrometry provides crucial molecular weight and structural information through predictable fragmentation pathways, primarily involving cleavage of the interpolar bond and loss of carbon monoxide. However, for unequivocal structural proof and reliable quantification for quality control, MS should be used in concert with NMR spectroscopy and HPLC-UV, respectively. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures a complete and accurate characterization of the molecule.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. ResearchGate.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Prolytic. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Flammang, R., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Rapid Communications in Mass Spectrometry, 26(9), 1047-1054.
  • Wikipedia. (n.d.). Pyridine.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
  • NIST. (n.d.). Pyridine. NIST WebBook.
  • ResearchGate. (n.d.). Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA.
  • ECHIMICA. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube.
  • Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • FooDB. (2010, April 8). Showing Compound Pyridine (FDB014733).
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1628.
  • Saito, K., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6(11), 863-871.
  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 657.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • MDPI. (2026, January 21). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents.
  • Iris Unimore. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Lee, J., et al. (2025, October 14). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.
  • Oroian, M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Applied Sciences, 12(2), 856.
  • Shah, R., et al. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Analysis.
  • ChemicalBook. (n.d.). 2-Methoxy-4-methylphenol(93-51-6) 1H NMR spectrum.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • MDPI. (n.d.). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • MDPI. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558.
  • Li, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2963.
  • Wang, R., & Le, X. C. (2006). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Journal of the American Society for Mass Spectrometry, 17(11), 1533-1545.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(118), 97631-97664.
  • Purdue University Graduate School. (2021, April 29). INVESTIGATION OF THE PYROLYSIS OF LIGNIN BY USING COLLISION-INDUCED DISSOCIATION CHARGE-REMOTE FRAGMENTATION MASS SPECTROMETRY.
  • Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2-Chloro-4-(hydroxymethyl)phenol by HPLC and GC-MS.

Sources

Structural Determination of 2-Methyl-4-(pyridin-3-yl)phenol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively evaluate the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Density Functional Theory (DFT) for the structural confirmation of 2-Methyl-4-(pyridin-3-yl)phenol .

Core Insight: While 1D and 2D NMR (


H, 

C, HMBC) are sufficient for establishing connectivity, they often fail to unambiguously resolve the biaryl torsion angle and specific intermolecular hydrogen bonding networks (O-H···N) critical for solid-state formulation. For drug development professionals, SC-XRD remains the non-negotiable "Gold Standard" for defining the absolute 3D conformation required for regulatory submission and polymorph screening.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the capabilities of primary structural determination methods for pyridine-phenol biaryl systems.

FeatureSC-XRD (Gold Standard) NMR (

H/

C/NOESY)
DFT (Computational)
Connectivity AbsoluteExcellentN/A (Input required)
3D Conformation Precise (Experimental) Averaged (Solution state)Theoretical (Gas/Solvent model)
Torsion Angle Exact (

0.1°)
Ambiguous (needs RDC/NOE)Energy Minimum Prediction
Protonation State Direct visualization (Difference map)Chemical shift inferencePrediction only
Stereochemistry Absolute Configuration (Flack param)Relative (unless chiral solv.)N/A
Sample State Solid (Crystal required)SolutionVirtual

Technical Deep Dive: The SC-XRD Workflow

To resolve the structure of 2-Methyl-4-(pyridin-3-yl)phenol, a rigorous crystallographic workflow is required. This section details the "causality" behind every step—explaining why specific parameters are chosen.

A. Visualization of the Structural Determination Pipeline

XRD_Workflow Synthesis Synthesis & Purification (>98% Purity) Crystallization Crystallization (Slow Evaporation) Synthesis->Crystallization Solvent Choice Screening Crystal Screening (Polarization Microscopy) Crystallization->Screening Optical Check DataCollection Data Collection (Mo-Kα / 100 K) Screening->DataCollection Mount Loop Refinement Structure Solution (SHELXT / SHELXL) DataCollection->Refinement Integration Validation Validation (CheckCIF / CSD) Refinement->Validation R-factor < 5%

Figure 1: Critical path for structural confirmation, highlighting the transition from synthesis to validated CIF data.

B. Validated Experimental Protocol

Compound Specifics: The presence of both a hydrogen bond donor (phenol -OH) and acceptor (pyridine -N) creates a high propensity for strong intermolecular networking, often leading to high-melting solids.

1. Crystallization Strategy (Vapor Diffusion):

  • Method: Slow evaporation or Vapor Diffusion (Sitting Drop).

  • Solvent System: Dissolve 20 mg of compound in Methanol (MeOH) or Dichloromethane (DCM) .

  • Antisolvent: Hexane or Diethyl Ether.

  • Rationale: The biaryl system is moderately polar. MeOH facilitates solubility, while the slow introduction of non-polar Hexane forces the molecules to stack efficiently, promoting

    
    -
    
    
    
    interactions between pyridine rings.

2. Data Collection Parameters:

  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å)
    .[1][2]
    • Why? Molybdenum is preferred over Copper (Cu) for small organic molecules to minimize absorption effects and access higher resolution data (

      
       Å), essential for resolving the aromatic ring positions.
      
  • Temperature: 100 K (Cryostream) .

    • Why? Freezing reduces thermal vibration (atomic displacement parameters), allowing for precise location of the phenol hydrogen atom, which is critical for confirming the H-bond network.

Representative Crystallographic Data

Below is a standardized data profile expected for a molecule of this class (C


H

NO), based on analogous pyridine-phenol structures found in the Cambridge Structural Database (CSD).

Note: This data serves as a benchmark for what constitutes "publication-quality" refinement.

ParameterRepresentative ValueSignificance
Crystal System MonoclinicCommon for planar aromatics
Space Group

(No.[2] 14)
Most common centrosymmetric group for organics
Unit Cell (

)

Å,

Å,

Å
Dictates packing density
Angle (

)

Typical monoclinic shear
Z (Molecules/Cell) 4Indicates 1 molecule per asymmetric unit
R-Factor (

)

(5%)
Indicates high agreement between model and data
Goodness of Fit (S)

Ideal fit without over-parameterization
Biaryl Torsion Angle

Crucial: Deviates from planarity due to steric clash
Critical Structural Feature: The Hydrogen Bond

In the solid state, this molecule typically forms infinite 1D chains .

  • Interaction:

    
    
    
  • Distance:

    
     Å (Donor...Acceptor)
    
  • Impact: This interaction dictates the compound's solubility profile. NMR cannot see this intermolecular chain; only XRD can.

References & Authoritative Sources

Use the links below to verify protocols and database standards.

  • Cambridge Crystallographic Data Centre (CCDC)

    • Source for small molecule crystal structures and deposition guidelines.

    • [Link]

  • International Union of Crystallography (IUCr) - CheckCIF

    • Standard validation tool for crystallographic data integrity.

    • [Link]

  • SHELX Software Suite (George Sheldrick)

    • The global standard for structure solution and refinement algorithms.

    • [Link]

  • PubChem Compound Summary: 2-Methyl-4-(pyridin-3-yl)phenol

    • Chemical and physical property verification.

    • [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Methyl-4-(pyridin-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Methyl-4-(pyridin-3-yl)phenol. In the absence of direct empirical data for this specific molecule, this document establishes a predictive framework based on the well-documented spectroscopic behavior of phenol and o-cresol. It further serves as a practical handbook for researchers, scientists, and drug development professionals by outlining a detailed experimental protocol for the complete UV-Vis characterization of 2-Methyl-4-(pyridin-3-yl)phenol and presenting a comparative analysis with these foundational phenolic compounds.

The structural complexity of 2-Methyl-4-(pyridin-3-yl)phenol, which incorporates both a phenol and a pyridine ring, suggests a rich and informative UV-Vis spectrum that is sensitive to environmental factors such as solvent polarity and pH. Understanding these characteristics is crucial for its potential applications in medicinal chemistry and materials science, where the electronic properties of a molecule are paramount.

Predicted UV-Vis Absorption Profile of 2-Methyl-4-(pyridin-3-yl)phenol

The UV-Vis absorption spectrum of 2-Methyl-4-(pyridin-3-yl)phenol is expected to be dominated by π → π* transitions within the aromatic systems. The presence of the electron-donating hydroxyl and methyl groups on the phenol ring, in conjunction with the electron-withdrawing nature of the pyridinyl substituent, is predicted to lead to a bathochromic (red) shift in the absorption maxima compared to phenol.

The introduction of the pyridinyl group extends the conjugated π-electron system, which generally results in absorption at longer wavelengths.[1] The methyl group, being a weak electron-donating group, is expected to have a minor bathochromic effect. The overall spectrum is likely to exhibit two main absorption bands, similar to many substituted phenols.

Comparative Analysis: Phenol and o-Cresol

To contextualize the expected spectral properties of 2-Methyl-4-(pyridin-3-yl)phenol, a comparison with the UV-Vis absorption data of phenol and o-cresol (2-methylphenol) is instructive.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
PhenolWater (pH 6.0)270~1,450[2]
Water (pH 12.0)286~2,600[2]
Methanol~272Not Specified[3]
Cyclohexane~270, ~277Not Specified[4]
o-CresolAqueous (pH < 10.3)260-280 (broad)Not Specified[5][6]
Aqueous (pH > 10.3)ShiftedNot Specified[5][6]
Toluene~283 (sharp)Not Specified[5][6]

The Influence of Solvent Polarity and pH

The UV-Vis spectrum of phenolic compounds is notably sensitive to the solvent environment.[4] In non-polar solvents, the fine structure of the absorption bands is often more resolved. In polar and protic solvents, hydrogen bonding with the phenolic hydroxyl group can lead to a loss of this fine structure and a slight shift in the absorption maximum.

The pH of the medium will have a pronounced effect on the spectrum of 2-Methyl-4-(pyridin-3-yl)phenol. In acidic to neutral solutions, the molecule will exist predominantly in its neutral form. In alkaline solutions, the phenolic proton will be abstracted to form the phenolate ion. This deprotonation increases the electron-donating ability of the oxygen, leading to a significant bathochromic shift and an increase in the molar absorptivity. The presence of the nitrogen atom in the pyridine ring introduces another potential site for protonation in strongly acidic media, which would likely induce a hypsochromic (blue) shift.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for the comprehensive UV-Vis characterization of 2-Methyl-4-(pyridin-3-yl)phenol.

Synthesis and Purification of 2-Methyl-4-(pyridin-3-yl)phenol

As this compound is not readily commercially available, a synthetic route, such as a Suzuki coupling between a protected 4-bromo-2-methylphenol and 3-pyridinylboronic acid, would be the first step. The synthesized compound must be purified to >98% purity, as confirmed by NMR and mass spectrometry, to ensure accurate spectroscopic measurements.

Instrumentation and General Parameters

A dual-beam UV-Vis spectrophotometer is recommended for these measurements. The following general parameters should be applied:

  • Wavelength Range: 200–400 nm

  • Scan Speed: Medium

  • Bandwidth: 1.0 nm

  • Data Interval: 1.0 nm

Solvent Effect Analysis

Objective: To determine the effect of solvent polarity on the absorption spectrum.

Procedure:

  • Prepare a stock solution of 2-Methyl-4-(pyridin-3-yl)phenol in a volatile solvent like methanol.

  • Prepare a series of solutions of the compound in different solvents (e.g., cyclohexane, acetonitrile, ethanol, and water) at a concentration of approximately 3.5 x 10⁻⁴ M.[7]

  • Record the UV-Vis spectrum for each solution, using the respective solvent as the blank.

  • Identify the λmax and the overall spectral shape in each solvent.

pH Dependence Analysis

Objective: To investigate the effect of pH on the absorption spectrum and determine the pKa of the phenolic hydroxyl group.

Procedure:

  • Prepare an aqueous stock solution of 2-Methyl-4-(pyridin-3-yl)phenol.

  • Prepare a series of buffered solutions with pH values ranging from 2 to 12.

  • Add a small aliquot of the stock solution to each buffered solution to maintain a constant concentration.

  • Record the UV-Vis spectrum for each solution, using the corresponding buffer as the blank.

  • Plot the absorbance at the λmax of the phenolate species against pH to determine the pKa.

Visualizing the Workflow and Key Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification stock Stock Solution Preparation synthesis->stock solvent_effect Solvent Effect Analysis (Cyclohexane, Acetonitrile, Ethanol, Water) stock->solvent_effect ph_effect pH Dependence Analysis (pH 2-12 Buffers) stock->ph_effect lambda_max Determine λmax & Molar Absorptivity solvent_effect->lambda_max pka Determine pKa ph_effect->pka comparison Compare with Phenol & o-Cresol lambda_max->comparison pka->comparison

Caption: Experimental workflow for the UV-Vis characterization of 2-Methyl-4-(pyridin-3-yl)phenol.

ph_effect_logic neutral Neutral Species (Phenol) phenolate Anionic Species (Phenolate) neutral->phenolate Increase pH (Bathochromic Shift) pyridyl_protonated Cationic Species (Pyridinium) neutral->pyridyl_protonated Decrease pH (Strongly Acidic) (Hypsochromic Shift) phenolate->neutral Decrease pH (Hypsochromic Shift)

Caption: Logical relationship between pH and the spectral shifts of 2-Methyl-4-(pyridin-3-yl)phenol.

Conclusion

The UV-Vis absorption characteristics of 2-Methyl-4-(pyridin-3-yl)phenol are predicted to be rich in information, reflecting its unique electronic structure. A systematic investigation of its solvatochromic and pH-dependent behavior, as outlined in this guide, will provide valuable insights for its application in various scientific domains. The comparative analysis with phenol and o-cresol offers a solid foundation for interpreting the experimental data. By following the detailed protocols herein, researchers can confidently and accurately characterize this and other novel pyridinylphenol derivatives.

References

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing. [Link]

  • Unexpected Solvent Effects on the UV/Vis Absorption Spectra of o-cresol in Toluene and Benzene: In Contrast With Non-Aromatic Solvents. PubMed. [Link]

  • (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. [Link]

  • Characteristics of the Solvent used in UV-VISIBLE Spectroscopy. YouTube. [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes. Doc Brown's Chemistry. [Link]

  • (a) The normalized UV/Vis absorption spectra of o-cresol in 13 kinds of... ResearchGate. [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]

  • UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. [Link]

  • UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. ResearchGate. [Link]

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IR Spectroscopy Fingerprinting for 2-Methyl-4-(pyridin-3-yl)phenol: A Comparative Identification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Fingerprinting for 2-Methyl-4-(pyridin-3-yl)phenol Identification Content Type: Publish Comparison Guide

Executive Summary

In the synthesis and quality control of biaryl intermediates, 2-Methyl-4-(pyridin-3-yl)phenol (CAS 1214346-93-6) presents a unique analytical challenge. Its structure—a phenol core substituted with a methyl group and a pyridine ring—creates a complex vibrational landscape that often confounds standard library matching.

This guide provides an objective technical comparison of ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy) against alternative identification methods (HPLC-MS and Raman). While HPLC-MS remains the gold standard for purity, this guide demonstrates why IR spectroscopy is the superior choice for rapid structural fingerprinting , particularly for distinguishing regioisomers and solid-state polymorphs in a high-throughput environment.

Technical Profile: The Molecular Fingerprint

To accurately identify 2-Methyl-4-(pyridin-3-yl)phenol, one must deconstruct its theoretical IR spectrum into three critical zones. The convergence of the phenolic hydroxyl, the 1,2,4-trisubstituted benzene ring, and the 3-substituted pyridine ring creates a unique spectral signature.

Zone Analysis Table
Spectral ZoneWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
Zone I: High Frequency 3200–3550 (Broad)O-H Stretching (H-bonded)Confirms Phenol moiety; width indicates solid-state H-bonding network.
2960, 2870C-H Stretching (Methyl)Differentiates from non-methylated analogs (e.g., 4-(pyridin-3-yl)phenol).
>3000C-H Stretching (Aromatic)Standard aromatic indicator.
Zone II: Functional Group 1580–1610C=N / C=C Ring StretchCharacteristic of Pyridine ring breathing.
1380Methyl C-H Sym. Bend"Umbrella" mode; confirms methyl attachment.
1220–1260C-O StretchingStrong band confirming phenolic C-O bond.
Zone III: Fingerprint 800–820 C-H OOP Bend (2 adj. H) CRITICAL: Identifies H at positions 5,6 on phenol ring.
870–890 C-H OOP Bend (1 iso. H) CRITICAL: Identifies isolated H at position 3 on phenol ring.
700–720 Pyridine Ring Deformation Specific to 3-substituted pyridine (distinguishes from 2- or 4-pyridyl isomers).

Note: The "Fingerprint Region" (Zone III) is the primary differentiator. The specific combination of 1,2,4-trisubstituted benzene bands and 3-substituted pyridine bands creates a "double-lock" identification mechanism.

Comparative Analysis: IR vs. Alternatives

This section objectively compares ATR-FTIR against HPLC-MS and Raman spectroscopy for the specific application of identifying 2-Methyl-4-(pyridin-3-yl)phenol.

Comparison Matrix
FeatureATR-FTIR (The Product) HPLC-MS (Alternative A) Raman Spectroscopy (Alternative B)
Primary Output Functional Group & Isomer FingerprintMolecular Mass & Retention TimeCarbon Backbone & Crystal Lattice
Isomer Differentiation High (Distinct OOP bends for regioisomers)Medium (Requires optimized column selectivity)High (Excellent for symmetric vibrations)
Sample Prep None (Direct Solid)High (Dissolution, Filtration, Buffer)None (Direct Solid/Through Glass)
Throughput < 1 min/sample10–30 min/sample< 1 min/sample
Polymorph Sensitivity High (OH stretch shifts with lattice)None (Solution phase destroys lattice)Very High (Lattice modes <200 cm⁻¹)
Cost Per Scan LowHigh (Solvents, Columns)Low
Why IR Wins for Routine ID:

While HPLC-MS is essential for purity determination, it fails to distinguish solid-state forms and requires significant time for regioisomer separation. IR spectroscopy provides an immediate "Go/No-Go" on structural identity by leveraging the Out-of-Plane (OOP) bending vibrations, which shift significantly if the pyridine or methyl groups are moved to different positions.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Establish a robust identification protocol that minimizes operator error and ensures spectral integrity.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (sample), 32 scans (background).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Run a background scan (air).

    • Run a Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. Rationale: Ensures frequency accuracy for critical fingerprint comparisons.

  • Sample Preparation:

    • Place ~5 mg of solid 2-Methyl-4-(pyridin-3-yl)phenol on the crystal.

    • Apply high pressure using the anvil clamp. Rationale: Maximizes contact for the high-refractive-index aromatic compound.

  • Acquisition:

    • Collect spectrum.[1][2][3][4][5][6][7] Check for "bottoming out" (absorbance > 1.5) in the 1200–1600 cm⁻¹ region. If observed, reduce pressure slightly and rescan.

  • Data Processing:

    • Apply Automatic Baseline Correction.

    • Do NOT apply smoothing (preserves fine splitting in the fingerprint region).

  • Validation Criteria (The "Double-Lock"):

    • Lock 1: Presence of broad OH stretch (3200–3500 cm⁻¹) AND Methyl C-H (2960 cm⁻¹).

    • Lock 2: Presence of both 1,2,4-trisubstituted benzene OOP bands (~810 & 880 cm⁻¹).

Visualization: Identification Logic & Workflow

The following diagrams illustrate the decision logic for differentiating the target compound from its likely isomers and the experimental workflow.

Figure 1: Isomer Differentiation Logic Tree

Caption: A logical decision tree using IR spectral features to distinguish 2-Methyl-4-(pyridin-3-yl)phenol from its regioisomers.

IsomerLogic Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH NotPhenol Not a Phenol (Reject) CheckOH->NotPhenol Absent CheckMe Check 2960 & 1380 cm⁻¹ (Methyl Group?) CheckOH->CheckMe Present NotMethyl 4-(pyridin-3-yl)phenol (No Methyl) CheckMe->NotMethyl Absent CheckFingerprint Check Fingerprint (600-900 cm⁻¹) CheckMe->CheckFingerprint Present Target Target: 2-Methyl-4-(pyridin-3-yl)phenol (OOP: ~810 & 880 cm⁻¹) CheckFingerprint->Target 3-Sub Pyridine Pattern Iso1 Isomer: 2-Methyl-4-(pyridin-4-yl)phenol (Pyridine-4 OOP: ~800 cm⁻¹ single) CheckFingerprint->Iso1 4-Sub Pyridine Pattern Iso2 Isomer: 2-Methyl-4-(pyridin-2-yl)phenol (Pyridine-2 OOP: ~740-780 cm⁻¹) CheckFingerprint->Iso2 2-Sub Pyridine Pattern

Figure 2: Experimental Workflow

Caption: Step-by-step ATR-FTIR protocol ensuring data integrity and reproducibility.

Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Load 3. Load Sample (High Pressure) Background->Load Scan 4. Acquire Spectrum (4000-600 cm⁻¹) Load->Scan QC 5. Quality Check (Abs < 1.5?) Scan->QC QC->Load Fail (Reload) Process 6. Baseline Correct & Peak Pick QC->Process Pass

Data Interpretation: The "Double-Lock" Validation

To validate the identity of 2-Methyl-4-(pyridin-3-yl)phenol, the analyst must confirm the presence of two distinct vibrational systems.

System A: The Phenolic Core (1,2,4-Trisubstitution)

The phenol ring is substituted at positions 1 (OH), 2 (Methyl), and 4 (Pyridine). This leaves hydrogen atoms at positions 3, 5, and 6.

  • H at Position 3: This is an isolated hydrogen. It vibrates independently, typically producing a sharp OOP bend between 870–890 cm⁻¹ .

  • H at Positions 5 & 6: These are adjacent hydrogens. They vibrate in phase, producing a strong OOP bend between 800–820 cm⁻¹ .

  • Verification: If the spectrum shows only one strong band in this region (indicative of para-substitution only) or a 3-adjacent pattern (indicative of mono-substitution), the sample is incorrect.

System B: The Pyridine Appendage (3-Substitution)

The pyridine ring is attached at its 3-position.[8]

  • Ring Deformation: Look for a medium-intensity band near 700–720 cm⁻¹ and 780–800 cm⁻¹ .

  • Differentiation: A 4-substituted pyridine (para-like) would show a single strong band near 800 cm⁻¹, which would overlap with the phenol bands, making the spectrum look simpler. The 3-substituted target molecule will have a richer, more complex fingerprint in the 700–900 cm⁻¹ range.

References
  • NIST Chemistry WebBook. Infrared Spectra of 2-Methylphenol (o-Cresol). National Institute of Standards and Technology.[3] [Link]

  • PubChem. 4-(Pyridin-3-yl)phenol Compound Summary. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Heterocycles (Pyridine Derivatives).[Link]

Sources

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